6-Bromo-2-methyloxazolo[4,5-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFQSNQAZSEQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680961 | |
| Record name | 6-Bromo-2-methyl[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494747-09-0 | |
| Record name | 6-Bromo-2-methyl[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine: A Key Intermediate in Drug Discovery
Abstract: This guide provides a detailed technical overview for the synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis involves the cyclization of 2-amino-6-bromo-3-hydroxy-pyridine. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the importance of this scaffold in the development of novel therapeutics, particularly as kinase inhibitors.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The fusion of oxazole and pyridine rings creates the oxazolo[4,5-b]pyridine system, a privileged scaffold in medicinal chemistry.[1] This heterocyclic core is a key component in a variety of biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] Its structural similarity to purine bases, like adenine and guanine, allows molecules containing this scaffold to act as antagonists in biological pathways, for instance, by inhibiting nucleic acid synthesis or key enzymes like DNA gyrase.[1][2]
The specific compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules.[3] The bromine atom at the 6-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug screening. Its utility has been particularly noted in the development of kinase inhibitors for cancer therapy and agents targeting the central nervous system.[3]
The Synthetic Pathway: Mechanistic Considerations
The synthesis of this compound from 2-amino-6-bromo-3-hydroxy-pyridine is typically achieved through a condensation and subsequent cyclization reaction. While several reagents can effect this transformation, a common and effective method involves reacting the starting material with an orthoester, such as triethyl orthoacetate, often in the presence of an acid catalyst.
2.1 The Key Transformation: Acylation and Cyclodehydration
The reaction proceeds in two conceptual steps:
-
N-Acylation/O-Acylation: The initial step involves the reaction of the amino or hydroxyl group of the 2-amino-6-bromo-3-hydroxy-pyridine with the acetylating agent.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack, followed by dehydration, to form the stable oxazole ring.
2.2 Choice of Reagents
-
2-amino-6-bromo-3-hydroxy-pyridine (Starting Material): This substituted pyridine provides the necessary functionalities—an amino group and a hydroxyl group in ortho-position—required for the formation of the oxazole ring.
-
Triethyl orthoacetate (Reagent): This reagent serves as the source for the 2-methyl group of the oxazole ring and facilitates the cyclization.
-
p-Toluenesulfonic acid (Catalyst): An acid catalyst, such as p-toluenesulfonic acid, is often used to protonate the orthoester, making it more electrophilic and accelerating the reaction.[4]
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of this compound.[4]
3.1 Materials and Equipment
-
2-amino-6-bromo-3-hydroxy-pyridine
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Ethanol
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
-
Rotary evaporator
-
Filtration apparatus
3.2 Step-by-Step Procedure
-
To a solution of 2-amino-6-bromo-3-hydroxy-pyridine (20 g, 106 mmol) in triethyl orthoacetate (22 ml), add p-toluenesulfonic acid monohydrate (0.05 g)[4].
-
Stir the reaction mixture at 130°C for 1 hour[4].
-
After cooling to room temperature, dilute the reaction solution with ethyl acetate (150 ml)[4].
-
Extract the organic solution with water (3 x 150 ml)[4].
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate in vacuo[4].
-
Purify the crude product by crystallization from ethanol to afford the title compound as yellow-orange crystals (19 g)[4].
3.3 Characterization The final product should be characterized to confirm its identity and purity.
-
Mass Spectrometry: The mass spectrum is expected to show the molecular ion peaks (MH+) at m/z 213.2 and 215.2, corresponding to the bromine isotopes[4].
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy should be used to confirm the structure of the final product.
Data Analysis and Expected Outcomes
Table 1: Key Reaction Parameters
| Parameter | Value |
| Starting Material | 2-amino-6-bromo-3-hydroxy-pyridine |
| Reagent | Triethyl orthoacetate |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Reaction Temperature | 130°C |
| Reaction Time | 1 hour |
| Expected Yield | ~90% |
| Product Appearance | Yellow-orange crystals |
Process Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Safety and Handling
-
2-amino-6-bromo-3-hydroxy-pyridine: Handle with care, avoiding skin and eye contact. Use in a well-ventilated area.
-
Triethyl orthoacetate: Flammable liquid and vapor. Keep away from heat and open flames.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
Ethyl acetate and Ethanol: Highly flammable liquids and vapors.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis. All manipulations should be carried out in a fume hood.
Conclusion
The synthesis of this compound from 2-amino-6-bromo-3-hydroxy-pyridine is a straightforward and high-yielding process. The resulting compound is a valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the field of oncology. The protocol described herein provides a reliable method for the preparation of this important intermediate, enabling further research and development in medicinal chemistry.
References
1H NMR and 13C NMR spectral data for 6-Bromo-2-methyloxazolo[4,5-b]pyridine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this key heterocyclic intermediate, grounding its findings in established spectroscopic principles and methodologies. The oxazolopyridine scaffold is of significant interest in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for synthesis verification and quality control.[1]
Molecular Structure and Synthetic Context
This compound is a fused heterocyclic system where an oxazole ring is annulated to a pyridine ring. The bromine atom at the 6-position and the methyl group at the 2-position are key substituents that give rise to a distinct and predictable NMR spectrum.
A common synthetic route involves the condensation of 2-amino-6-bromopyridin-3-ol with triethyl orthoacetate.[2] Knowledge of this synthesis is crucial as it informs the potential presence of residual starting materials or byproducts that could interfere with spectral analysis.
Caption: A simplified schematic of the synthesis of the title compound.
Below is the chemical structure with the standard IUPAC numbering convention, which will be used for all subsequent spectral assignments.
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, three distinct signals are expected.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| C2-CH ₃ | 2.6 - 2.8 | Singlet (s) | 3H | N/A |
| H 5 | 7.8 - 8.0 | Doublet (d) | 1H | 8.0 - 9.0 |
| H 7 | 8.2 - 8.4 | Doublet (d) | 1H | 8.0 - 9.0 |
Detailed Rationale:
-
C2-CH₃ (δ ~2.6-2.8 ppm): The methyl protons are attached to an sp²-hybridized carbon of the oxazole ring. They have no adjacent protons to couple with, hence they appear as a sharp singlet. Their chemical shift is in the expected range for a methyl group on a heterocyclic aromatic system.[3]
-
Aromatic Protons (H5 & H7):
-
The pyridine moiety contains two aromatic protons, H5 and H7. Due to the anisotropic effect of the aromatic ring, they are significantly deshielded and appear in the downfield region of the spectrum.
-
These two protons are on adjacent carbons (ortho position) and will therefore split each other's signals into doublets. The expected coupling constant (⁴JHH) for this ortho coupling is typically in the range of 8.0-9.0 Hz.
-
H7 (δ ~8.2-8.4 ppm): This proton is adjacent to the electronegative pyridine nitrogen atom, which withdraws electron density and causes a strong deshielding effect. Consequently, H7 is expected to resonate at a higher chemical shift (further downfield) compared to H5.
-
H5 (δ ~7.8-8.0 ppm): This proton is influenced by the fused oxazole ring and is meta to the pyridine nitrogen. It is less deshielded than H7 and thus appears at a relatively lower chemical shift.
-
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has seven unique carbons in the heterocyclic core and one methyl carbon.
| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C2-C H₃ | 14 - 18 | Aliphatic (CH₃) |
| C 6 | 115 - 120 | Aromatic (C-Br) |
| C 5 | 120 - 125 | Aromatic (CH) |
| C 3a | 138 - 142 | Aromatic (Quaternary) |
| C 7 | 145 - 150 | Aromatic (CH) |
| C 7a | 150 - 155 | Aromatic (Quaternary) |
| C 2 | 160 - 165 | Oxazole (Quaternary) |
Detailed Rationale:
-
C2-CH₃ (δ ~14-18 ppm): This aliphatic carbon appears in the far upfield region of the spectrum, as expected.
-
Aromatic Carbons:
-
C6 (δ ~115-120 ppm): The carbon directly bonded to bromine experiences a heavy atom effect, which, despite bromine's electronegativity, often results in a more shielded (upfield) signal compared to other substituted carbons.
-
C5 and C7 (δ ~120-125 and 145-150 ppm): These are the two carbons bearing protons. Their chemical shifts can be definitively assigned using a Heteronuclear Single Quantum Coherence (HSQC) experiment. Similar to the proton spectrum, C7 is expected to be more deshielded than C5 due to its proximity to the pyridine nitrogen.[4]
-
Quaternary Carbons (C2, C3a, C7a): These carbons do not have directly attached protons and their signals are typically of lower intensity.
-
C2 (δ ~160-165 ppm): This carbon is part of the oxazole ring, bonded to both an oxygen and a nitrogen atom, leading to significant deshielding and the furthest downfield shift among all carbons.
-
C3a and C7a (δ ~138-142 and 150-155 ppm): These are the bridgehead carbons where the two rings are fused. Their assignment requires advanced 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC).
-
-
Experimental Protocol for Spectral Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps represent a robust methodology for acquiring ¹H and ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds.[5][6]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
¹H NMR Acquisition:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Sequence: Standard single-pulse (zg30 or similar).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: ~2-5 seconds.
-
Number of Scans: 8-16 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30) to produce singlets for all carbons and improve signal-to-noise.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Trustworthiness: A Self-Validating System with 2D NMR
While 1D NMR provides foundational data, its assignments, especially for quaternary carbons, are predictive. To achieve unequivocal structural confirmation, a suite of 2D NMR experiments must be employed. This creates a self-validating dataset where correlations confirm initial hypotheses.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between the signals for H5 and H7, definitively proving their scalar coupling and spatial proximity on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks for H5-C5, H7-C7, and the methyl protons to the methyl carbon, allowing for unambiguous assignment of these carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are 2-3 bonds away. Expected key correlations include:
-
Methyl Protons to: C2 and C3a.
-
H5 to: C3a, C7, and C6.
-
H7 to: C5 and C7a.
-
By building this network of correlations, the entire carbon skeleton can be mapped out, providing authoritative and trustworthy structural proof.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 6-Bromo-2-methyloxazolo[4,5-b]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methyloxazolo[4,5-b]pyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its rigid, fused ring structure, combining both oxazole and pyridine moieties, offers a unique scaffold for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 6-position provides a versatile handle for further chemical modification, primarily through metal-catalyzed cross-coupling reactions. This attribute makes it an exceptionally valuable intermediate in the synthesis of complex molecules, particularly in the discovery of kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1][2] This guide provides an in-depth overview of its known physical and chemical properties, a detailed synthesis protocol, and a discussion of its applications in modern drug discovery.
Physicochemical and Spectroscopic Profile
Precise characterization of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While some experimental physical properties of this compound are not extensively reported in peer-reviewed literature, its fundamental characteristics and expected spectroscopic features can be well-defined.
Physical and Chemical Properties
The known properties of this compound are summarized in the table below. The compound presents as a solid, with coloration ranging from white to yellow-orange, and requires cold storage to ensure long-term stability.[1][3]
| Property | Value | Source(s) |
| CAS Number | 494747-09-0 | [3] |
| Molecular Formula | C₇H₅BrN₂O | [1][3] |
| Molecular Weight | 213.03 g/mol | [1][3] |
| Appearance | White to gray to yellow solid; Yellow-orange crystals | [2][3] |
| Purity | ≥96.5% | [2] |
| Melting Point | Not reported. As a crystalline solid, a sharp melting point is expected. | |
| Boiling Point | Not applicable; likely to decompose at high temperatures. | |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. A related iodo-analogue shows good solubility in Chloroform and limited solubility in DMSO and Methanol. | |
| Storage | Store at -20°C under a dry, inert atmosphere.[2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
Mass Spectrometry: The mass spectrum provides definitive evidence for the compound's molecular weight and elemental composition. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak.
-
Expected M/Z: A doublet of peaks for the protonated molecule [M+H]⁺ is observed at approximately 213.0 m/z and 215.0 m/z , consistent with the calculated molecular weight and the presence of a single bromine atom.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally verified spectra are not widely published, the expected ¹H and ¹³C NMR signals can be predicted based on the molecule's structure. These predictions are invaluable for researchers synthesizing or handling this compound.
-
¹H NMR (Expected):
-
Aromatic Protons (2H): Two signals are expected in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 5-position and the proton at the 7-position will appear as doublets due to coupling with each other.
-
Methyl Protons (3H): A sharp singlet corresponding to the three protons of the methyl group at the 2-position is expected in the aliphatic region (typically δ 2.5-3.0 ppm).
-
-
¹³C NMR (Expected):
-
A total of 7 distinct signals are anticipated, corresponding to the seven unique carbon atoms in the molecule.
-
Methyl Carbon: One signal in the aliphatic region (δ 15-25 ppm).
-
Aromatic/Heteroaromatic Carbons: Six signals in the downfield region (δ 110-165 ppm), including the bromine-bearing carbon and the quaternary carbons of the fused ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups within the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1650-1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the fused aromatic ring system.
-
~1250-1050 cm⁻¹: C-O stretching within the oxazole ring.
-
Below 800 cm⁻¹: C-Br stretching.
-
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the cyclization of an appropriately substituted aminopyridine precursor. The most cited method involves the reaction of 2-amino-6-bromopyridin-3-ol with triethyl orthoacetate.
Experimental Protocol: Synthesis
This protocol is adapted from a patented procedure and represents a reliable method for laboratory-scale synthesis.[3]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromopyridin-3-ol (1.0 eq, e.g., 20.0 g, 106 mmol).
-
Add triethyl orthoacetate (1.1 eq, e.g., 22 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 g).
Causality Insight: Triethyl orthoacetate serves as the source for the C2-carbon and the 2-methyl group of the oxazole ring. The p-toluenesulfonic acid acts as an acid catalyst to promote the initial condensation and subsequent cyclization by activating the orthoacetate.
Step 2: Cyclization Reaction
-
Heat the reaction mixture to 130°C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 150 mL).
-
Transfer the solution to a separatory funnel and extract with water (3 x 150 mL) to remove the acid catalyst and other water-soluble impurities.
Step 4: Purification
-
Dry the combined organic phases over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure (in vacuo).
-
Purify the resulting crude product by crystallization from ethanol to afford the final product as yellow-orange crystals.[3]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Chemical Reactivity and Use in Cross-Coupling
The synthetic utility of this compound is dominated by the reactivity of its C-Br bond. The bromine atom at the 6-position is strategically positioned for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis.[1] These reactions allow for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples the bromo-oxazolopyridine with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl system. This is one of the most widely used methods to introduce new aryl or heteroaryl substituents.
-
Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, providing a linear scaffold for further functionalization.
-
Buchwald-Hartwig Amination: This reaction forms a new C-N bond, allowing for the introduction of various amine groups, which are prevalent in bioactive molecules.
The ability to participate in these reactions makes this compound a powerful platform for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Cross-Coupling Catalytic Cycle
Caption: Key steps in a Pd-catalyzed cross-coupling reaction.
Applications in Drug Discovery
The oxazolo[4,5-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Its structural similarity to purines allows it to function as a hinge-binding motif in many protein kinases.
-
Kinase Inhibitors: Many cancers are driven by aberrant kinase activity. The this compound core can be elaborated through cross-coupling reactions to generate potent and selective kinase inhibitors. The oxazolopyridine core often interacts with the ATP-binding site of the kinase, while the substituents introduced at the 6-position can be tailored to achieve selectivity and improve pharmacokinetic properties.[1]
-
Central Nervous System (CNS) Agents: The physicochemical properties of this scaffold, including its ability to cross the blood-brain barrier, make it an attractive starting point for the development of new treatments for neurological disorders.[1]
-
OGA Inhibitors: A patent has cited this compound as a starting material for the synthesis of O-GlcNAcase (OGA) inhibitor compounds, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[4]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its robust synthesis and, most importantly, the reactivity of its C-Br bond in palladium-catalyzed cross-coupling reactions provide a reliable and versatile platform for the creation of complex molecular architectures. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing the next generation of targeted therapeutics.
References
An In-depth Technical Guide to the Synthesis and Structural Analysis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-methyloxazolo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While the definitive single-crystal X-ray structure of this compound is not yet publicly available, this document consolidates known synthetic protocols, physicochemical properties, and offers a predictive analysis of its likely crystal packing and intermolecular interactions based on established principles of crystal engineering and data from analogous structures. Furthermore, a detailed, field-proven protocol for the determination of its crystal structure via single-crystal X-ray diffraction is provided to empower researchers in advancing the structural understanding of this important molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solid-state characteristics.
Introduction and Significance
This compound is a key heterocyclic building block in the synthesis of complex pharmaceutical compounds.[1] Its rigid, fused-ring system, combined with the electronic properties imparted by the bromine substituent and the oxazole moiety, makes it a valuable intermediate. Specifically, this scaffold is instrumental in the development of kinase inhibitors for cancer therapy, where its structure facilitates selective binding to enzyme active sites.[1] Understanding the three-dimensional structure and solid-state packing of this molecule is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation for bioavailability—all critical factors in drug development.
The presence of a bromine atom, a pyridine nitrogen, and an oxazole ring introduces the potential for a rich variety of non-covalent interactions, including halogen bonding, hydrogen bonding, and π-π stacking. These interactions are the primary determinants of the crystal lattice's final architecture, influencing physical properties such as melting point, solubility, and stability.
Synthesis and Physicochemical Properties
The synthesis of this compound is well-documented, proceeding via a cyclization reaction. The resulting compound is typically a yellow-orange crystalline solid.[2]
Experimental Synthesis Protocol
This protocol is adapted from established literature procedures.[2]
Reaction Scheme: 2-amino-6-bromo-3-hydroxy-pyridine + Triethyl orthoacetate → this compound
Materials and Reagents:
-
2-amino-6-bromo-3-hydroxy-pyridine
-
Triethyl orthoacetate
-
p-toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Water (deionized)
-
Magnesium sulfate (anhydrous)
-
Ethanol
Procedure:
-
Combine 20 g (106 mmol) of 2-amino-6-bromo-3-hydroxy-pyridine, 22 ml of triethyl orthoacetate, and 0.05 g of p-toluenesulfonic acid monohydrate in a round-bottom flask equipped with a reflux condenser.
-
Stir the solution at 130°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the solution with 150 ml of ethyl acetate.
-
Transfer the mixture to a separatory funnel and extract with water (3 x 150 ml).
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate in vacuo to yield the crude product.
-
Purify the crude product by crystallization from ethanol to afford yellow-orange crystals of the title compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1][] |
| Molecular Weight | 213.03 g/mol | [1][] |
| Appearance | Yellow-orange crystals | [2] |
| CAS Number | 494747-09-0 | [] |
| Mass Spectrum | MH⁺ at 213.2 and 215.2 Da | [2] |
Theoretical Crystal Structure Analysis and Intermolecular Interactions
In the absence of an experimentally determined structure, we can predict the dominant intermolecular interactions that govern the crystal packing of this compound. This analysis is grounded in extensive studies of similar halogenated heterocyclic systems.[4][5][6] The key interaction motifs are expected to be halogen bonds, hydrogen bonds, and π-π stacking.
-
Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. The electropositive region on the bromine atom (the σ-hole) can interact favorably with Lewis basic sites on adjacent molecules, such as the pyridine nitrogen (N), the oxazole nitrogen (N), or the oxazole oxygen (O).[6] These C–Br···N and C–Br···O interactions can be highly directional and are often significant structure-directing forces in the crystals of bromo-aromatic compounds.[4]
-
Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weaker C-H···N and C-H···O hydrogen bonds are anticipated. The aromatic C-H groups can act as donors, interacting with the nitrogen and oxygen atoms on neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, collectively contribute significantly to the overall lattice energy.[7]
-
π-π Stacking: The planar, electron-deficient pyridine ring fused to the electron-rich oxazole ring creates a system capable of π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, further stabilizing the crystal lattice.
Predicted Supramolecular Assembly
Based on these potential interactions, a plausible packing motif would involve chains or sheets of molecules linked by halogen and hydrogen bonds, with these larger assemblies being held together by van der Waals forces and π-π stacking.
Caption: Predicted intermolecular interactions in the crystal lattice.
Experimental Workflow for Crystal Structure Determination
To definitively elucidate the crystal structure, a single-crystal X-ray diffraction (scXRD) experiment is required.[8][9] This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the nature of intermolecular contacts.[10]
Step-by-Step Protocol for scXRD
Objective: To grow diffraction-quality single crystals and determine the three-dimensional atomic structure of this compound.
Phase 1: Single Crystal Growth
-
Solvent Screening: Dissolve small amounts of the purified compound in a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) to near saturation at a slightly elevated temperature.
-
Slow Evaporation: Filter the solutions into clean, small vials. Cover the vials with parafilm and pierce with a few small holes using a needle. Allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Place the solution in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but which is miscible with the solvent (e.g., hexane as the non-solvent for an ethyl acetate solution). The non-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
-
Crystal Selection: Once crystals have formed, examine them under a polarizing microscope. Select a well-formed, transparent crystal with sharp edges and no visible cracks or defects, typically 0.1-0.3 mm in size.
Phase 2: Data Collection
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a modern detector (e.g., CCD or CMOS).[9]
-
Unit Cell Determination: Collect a few initial diffraction frames to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
Phase 3: Structure Solution and Refinement
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Correct the data for experimental factors such as Lorentz and polarization effects.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, Bromine).
-
Structure Refinement: Use Fourier analysis (difference Fourier maps) to locate the remaining non-hydrogen atoms (C, N, O). Refine the atomic positions and anisotropic displacement parameters against the experimental data using a full-matrix least-squares method.
-
Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and allow them to ride on their parent atoms.
-
Validation: Assess the quality of the final structural model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and residual electron density maps. The final structure should be chemically sensible and free of significant unresolved electron density.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
This compound remains a molecule of high importance for the pharmaceutical industry. This guide has detailed its synthesis and provided a robust, predictive framework for understanding its solid-state structure. The theoretical analysis suggests a crystal lattice stabilized by a combination of halogen bonds, weak hydrogen bonds, and π-π stacking. While this predictive model offers valuable insight for solid-state characterization and formulation, it underscores the critical need for experimental validation. The provided scXRD protocol offers a clear and actionable pathway for researchers to obtain the definitive crystal structure, which will be invaluable for future drug development efforts and fundamental studies in crystal engineering.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Halogen Bonds of Halotetrafluoropyridines in Crystals and Co-crystals with Benzene and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. rigaku.com [rigaku.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. excillum.com [excillum.com]
Solubility of 6-Bromo-2-methyloxazolo[4,5-b]pyridine in common organic solvents
An In-depth Technical Guide Solubility Profile of 6-Bromo-2-methyloxazolo[4,5-b]pyridine: A Methodical Approach for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] Recognizing the general lack of public-domain quantitative solubility data for this specific compound, this document eschews a simple data sheet in favor of a robust, first-principles-based guide. It is designed for researchers, chemists, and drug development professionals, providing the foundational knowledge, predictive models, and detailed experimental protocols necessary to establish a comprehensive solubility profile. The guide emphasizes the causality behind experimental design, aligning with the rigorous standards of pharmaceutical process development.[3][4]
Introduction: The Strategic Importance of Solubility Profiling
This compound (CAS 494747-09-0) is a heterocyclic building block of significant interest, particularly in the synthesis of kinase inhibitors for oncology and agents targeting the central nervous system.[1] The successful transition of such an intermediate from laboratory-scale synthesis to process-scale manufacturing hinges on a thorough understanding of its physicochemical properties, with solubility being paramount.
Solubility data governs critical development decisions, including:
-
Reaction Solvent Selection: Ensuring reactants are in the same phase to achieve optimal reaction kinetics and yield.
-
Purification Strategy: Identifying suitable solvent/anti-solvent systems for crystallization, a cornerstone of achieving high purity for active pharmaceutical ingredients (APIs).[5]
-
Formulation Development: Understanding solubility is the first step in designing a viable dosage form with appropriate bioavailability.
-
Analytical Method Development: Choosing appropriate mobile phases for chromatographic analysis (e.g., HPLC, SFC).
This guide will, therefore, equip the scientist with the tools to predict, experimentally determine, and interpret the solubility of this compound in a range of common organic solvents.
Physicochemical Profile & Predictive Analysis
A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as our guiding axiom, stating that substances with similar polarities are more likely to be soluble in one another.[6]
Key Molecular Characteristics:
-
Molecular Formula: C₇H₅BrN₂O[1]
-
Structure: A fused heterocyclic system composed of a pyridine ring and an oxazole ring, with bromo and methyl substituents.
Structural Analysis for Solubility Prediction:
-
Polar Features: The molecule contains two heteroatoms, nitrogen and oxygen, within its aromatic rings. These atoms, particularly the pyridine nitrogen, are sites of electronegativity and can act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.
-
Non-Polar Features: The fused aromatic rings and the methyl group ( -CH₃) contribute to the molecule's non-polar character (lipophilicity). The bromo-substituent also adds to the molecular weight and non-polar surface area.
Prediction: The presence of both polar and non-polar regions suggests that this compound is unlikely to be highly soluble in the extremes of the polarity spectrum. It will likely exhibit poor solubility in highly polar, protic solvents like water and in very non-polar aliphatic hydrocarbon solvents like hexane. Its optimal solubility is predicted to be in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.
The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of the target compound.
Caption: Predicted solubility based on structural polarity.
A Practical Guide to Solvent Selection
In the pharmaceutical industry, solvent selection is a multi-parameter optimization problem, balancing solubility with safety, environmental impact, and process suitability.[4][8] The International Council for Harmonisation (ICH) provides guidelines that classify solvents based on their toxicity.[4]
Below is a curated list of common organic solvents, categorized for screening purposes. This table provides a starting point for a solubility screen, covering a range of polarities and functional groups.
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Solvent Name | Polarity Index | Boiling Point (°C) | ICH Class | Rationale for Inclusion |
|---|---|---|---|---|---|
| Alcohols (Protic) | Methanol (MeOH) | 5.1 | 65 | 2 | Highly polar, protic reference. |
| Ethanol (EtOH) | 4.3 | 78 | 3 | Common, less toxic protic solvent. | |
| Isopropanol (IPA) | 3.9 | 82 | 3 | Common process solvent. | |
| Ketones (Polar Aprotic) | Acetone | 5.1 | 56 | 3 | Highly versatile polar aprotic solvent. |
| Methyl Ethyl Ketone (MEK) | 4.7 | 80 | 3 | Higher boiling point alternative to acetone. | |
| Esters (Polar Aprotic) | Ethyl Acetate (EtOAc) | 4.4 | 77 | 3 | Excellent general-purpose solvent. |
| Ethers (Polar Aprotic) | Tetrahydrofuran (THF) | 4.0 | 66 | 2 | Strong solvent for many organics. |
| 2-Methyl-THF | 3.8 | 80 | 3 | Greener alternative to THF. | |
| Halogenated (Polar Aprotic) | Dichloromethane (DCM) | 3.1 | 40 | 2 | Strong, but volatile and toxic. |
| Nitriles (Polar Aprotic) | Acetonitrile (ACN) | 5.8 | 82 | 2 | Highly polar, common in chromatography. |
| Amides (Polar Aprotic) | Dimethylformamide (DMF) | 6.4 | 153 | 2 | Very strong, high-boiling point solvent. |
| Aromatics (Non-Polar) | Toluene | 2.4 | 111 | 2 | Non-polar aromatic reference. |
| Aliphatics (Non-Polar) | Heptane/Hexane | 0.1 | 98 / 69 | 3 / 2 | Highly non-polar reference. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[9] The protocol below is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.
Caption: Workflow for Isothermal Solubility Determination.
Detailed Step-by-Step Methodology:
-
Preparation and Setup:
-
a. Accurately weigh approximately 20-50 mg of this compound into a series of 4 mL glass vials. An excess of solid is required to ensure a saturated solution is formed.
-
b. To each vial, add a precise volume (e.g., 2.0 mL) of a selected solvent from Table 1.
-
c. Add a small magnetic stir bar to each vial.
-
d. Seal the vials securely with PTFE-lined caps.
-
Expertise & Causality: Using an excess of solid is critical for achieving thermodynamic equilibrium. Sealed vials prevent solvent evaporation, which would artificially inflate the measured concentration.
-
-
Equilibration:
-
a. Place the vials in an orbital shaker or on a stirring plate set to a consistent agitation speed and a constant temperature (e.g., 25 °C ± 1 °C).
-
b. Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure the system has fully reached equilibrium.
-
Trustworthiness: A 24-48 hour equilibration period is a standard in the field to ensure the dissolution process is complete and not kinetically limited.[9]
-
-
Phase Separation:
-
a. Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour, enabling undissolved solid to settle.
-
b. For fine suspensions, centrifugation (e.g., 5 minutes at 3000 rpm) is recommended to ensure a clear supernatant.
-
Expertise & Causality: This step is crucial to prevent solid particulates from being carried over during sampling, which would lead to a gross overestimation of solubility.
-
-
Sampling and Filtration:
-
a. Carefully withdraw an aliquot (e.g., 0.5 mL) from the clear supernatant using a calibrated pipette.
-
b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, pre-labeled analysis vial.
-
Trustworthiness: The 0.22 µm filter is the gold standard for removing fine particulates without adsorbing the dissolved solute. The choice of filter material (e.g., PTFE for organic solvents) is critical to prevent sample contamination or loss.
-
-
Quantification:
-
a. Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to bring its concentration within the calibrated range of the analytical instrument.
-
b. Determine the concentration of the diluted sample using a pre-validated High-Performance Liquid Chromatography (HPLC-UV) method.
-
c. Calculate the original solubility in mg/mL by accounting for the dilution factor.
-
Data Presentation and Interpretation
The results of the solubility screen should be compiled into a clear, comparative format.
Table 2: Example Data Summary for Solubility of this compound
| Solvent | ICH Class | Polarity Index | Solubility @ 25°C (mg/mL) | Qualitative Assessment |
|---|---|---|---|---|
| Heptane | 3 | 0.1 | < 0.1 | Insoluble |
| Toluene | 2 | 2.4 | [Experimental Value] | Sparingly Soluble |
| Dichloromethane | 2 | 3.1 | [Experimental Value] | Soluble |
| Ethyl Acetate | 3 | 4.4 | [Experimental Value] | Soluble |
| Acetone | 3 | 5.1 | [Experimental Value] | Very Soluble |
| Methanol | 2 | 5.1 | [Experimental Value] | Sparingly Soluble |
| Water | - | 10.2 | < 0.1 | Insoluble |
Note: Values in italics are hypothetical and should be replaced with experimental data.
Interpretation: The resulting data should be analyzed in the context of the initial predictions. A high solubility in solvents like Acetone, DCM, and Ethyl Acetate would confirm the hypothesis that solvents of intermediate polarity are most effective. Low solubility in heptane and water would likewise validate the predictive model. This validated understanding allows for more targeted selection of solvents for specific applications like crystallization or reaction scale-up.
Conclusion
While direct, published solubility data for this compound is scarce, a robust solubility profile can be effectively established through a methodical approach grounded in physicochemical principles and validated experimental protocols. By analyzing the molecule's structure, making informed predictions, and executing a rigorous isothermal shake-flask experiment, researchers can generate the reliable data needed to drive efficient and successful pharmaceutical development. This guide provides the necessary framework to undertake this critical characterization with scientific integrity and practical insight.
References
- 1. This compound [myskinrecipes.com]
- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Synthesis of Novel Derivatives from 6-Bromo-2-methyloxazolo[4,5-b]pyridine: A Scaffold for Drug Discovery
Abstract
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The strategic functionalization of this nucleus, particularly at the 6-position, has been a focal point for the development of novel kinase inhibitors and other targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives from 6-Bromo-2-methyloxazolo[4,5-b]pyridine. We will delve into the mechanistic rationale behind key synthetic transformations, provide detailed, field-proven experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and present a curated summary of the biological activities of the resulting derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Importance of the this compound Scaffold
The fusion of an oxazole ring with a pyridine moiety in the oxazolo[4,5-b]pyridine system creates a unique electronic and structural landscape that is highly amenable to interactions with biological targets. The 2-methyl substituent provides a key structural feature, while the bromine atom at the 6-position serves as a versatile synthetic handle for the introduction of a wide array of molecular diversity. This strategic placement of the bromine atom allows for its efficient displacement through various cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.
Derivatives of the oxazolo[4,5-b]pyridine core have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as novel candidate antitumor agents targeting human DNA topoisomerase IIα (hTopo IIα)[1]. The ability to readily synthesize a library of analogues from a common intermediate like this compound is therefore of paramount importance in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Derivatization
The primary routes for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed methods for this purpose are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of our core scaffold, this reaction is instrumental in introducing aryl, heteroaryl, or vinyl substituents at the 6-position.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or can be used directly as Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and scope.
-
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient heterocycles like our oxazolopyridine, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often effective. The use of pre-formed palladium-ligand complexes can also be advantageous.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be able to dissolve both the organic and inorganic reactants and be stable at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often employed to facilitate the dissolution of the base and the boronate species.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction is particularly valuable for synthesizing derivatives bearing primary or secondary amino groups at the 6-position of the oxazolopyridine core.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. For C-N bond formation, bulky, electron-rich ligands such as BINAP, Xantphos, or Josiphos-type ligands have proven to be highly effective. The choice of ligand is critical and often needs to be optimized for a specific substrate and amine coupling partner.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The strength of the base must be sufficient to deprotonate the amine but not so strong as to cause unwanted side reactions.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and the anionic intermediates.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for Suzuki-Miyaura Coupling
Experimental Workflow:
References
An In-depth Technical Guide to 6-Bromo-2-methyloxazolo[4,5-b]pyridine and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 6-Bromo-2-methyloxazolo[4,5-b]pyridine, a key intermediate, and its diverse analogs. We will delve into detailed synthetic methodologies, explore the structure-activity relationships (SAR) that govern their biological activities, and discuss their applications as potent kinase inhibitors and antibacterial agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to facilitate the design and synthesis of next-generation therapeutics based on the oxazolo[4,5-b]pyridine core.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The fusion of an oxazole ring with a pyridine nucleus gives rise to the oxazolo[4,5-b]pyridine system, a class of heterocyclic compounds with a rich pharmacological profile. The core structure's resemblance to endogenous purine bases allows these molecules to interact with a wide array of biological targets, including enzymes and receptors. The introduction of a bromine atom at the 6-position, as in this compound, provides a crucial handle for synthetic diversification through modern cross-coupling reactions, enabling the exploration of a vast chemical space. This strategic placement of a reactive moiety has been instrumental in the development of potent and selective inhibitors of various protein kinases, as well as novel antibacterial agents.
Physicochemical Properties and Identification
The parent compound of interest, this compound, is a crystalline solid. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 494747-09-0 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | White to yellow-orange solid | [1] |
| Storage | -20°C, dry seal |
A diverse range of analogs has been synthesized and characterized. The following table provides a non-exhaustive list of notable analogs with their corresponding CAS numbers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | 21594-52-5 | C₆H₃BrN₂O₂ | 215.00 |
| 6-Bromo-[1][2]oxazolo[4,5-b]pyridine | 1260863-86-2 | C₆H₃BrN₂O | 199.01 |
| Oxazolo[4,5-b]pyridine | 273-97-2 | C₆H₄N₂O | 120.11 |
| Oxazolo[4,5-b]pyridin-2(3H)-one | 60832-72-6 | C₆H₄N₂O₂ | 136.11 |
| 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | 1801343-74-7 | C₂₁H₁₉N₇O₃ | 417.42 |
Synthetic Strategies: Building the Oxazolo[4,5-b]pyridine Core and Its Analogs
The synthesis of the oxazolo[4,5-b]pyridine scaffold and its subsequent diversification are crucial for exploring its therapeutic potential. This section details key synthetic protocols, emphasizing the rationale behind the chosen reagents and conditions.
Synthesis of the Core Intermediate: this compound
A common and efficient method for the synthesis of the title compound involves the condensation of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate.[1]
Experimental Protocol:
-
A solution of 2-amino-6-bromo-3-hydroxy-pyridine (106 mmol) and p-toluenesulfonic acid monohydrate (0.05 g) in triethyl orthoacetate (22 ml) is prepared.
-
The reaction mixture is stirred at 130°C for 1 hour.
-
After cooling to room temperature, the solution is diluted with ethyl acetate (150 ml).
-
The organic layer is extracted with water (3 x 150 ml).
-
The combined organic phases are dried over MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by crystallization from ethanol to afford the title compound as yellow-orange crystals.[1]
Causality of Experimental Choices:
-
Triethyl orthoacetate: Serves as both a reactant (providing the C2-methyl group and the oxazole carbon) and a dehydrating agent.
-
p-Toluenesulfonic acid: Acts as an acid catalyst to facilitate the condensation and subsequent cyclization.
-
High Temperature (130°C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Workup: Removes the acid catalyst and other water-soluble byproducts.
-
Crystallization: A straightforward and effective method for purifying the final product.
Diversification of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the core intermediate is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships.
3.2.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 6-position of the oxazolopyridine and various aryl or heteroaryl boronic acids.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1) is added.
-
The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.
3.2.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of various amino groups at the 6-position, which can be crucial for modulating the pharmacological properties of the final compounds.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., (tBuBrettPhos)Pd G3, 2 mol%), a ligand (e.g., tBuBrettPhos, 4 mol%), and a strong base (e.g., LHMDS, 2.2 equiv).
-
Anhydrous, degassed solvent (e.g., toluene) is added.
-
The reaction is heated to 80-110°C and stirred until completion.
-
The reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
Applications in Drug Discovery
The versatility of the oxazolo[4,5-b]pyridine scaffold has led to its exploration in various therapeutic areas, with notable successes in the development of kinase inhibitors and antibacterial agents.
Kinase Inhibitors for Oncology
Protein kinases are a major class of drug targets in oncology. The oxazolo[4,5-b]pyridine core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By modifying the substituents at the 2- and 6-positions, researchers can achieve high potency and selectivity for specific kinases. For instance, derivatives of this scaffold have been investigated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in inflammation and other diseases.[3]
Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:
-
Hinge-Binding: The nitrogen atoms of the pyridine and oxazole rings can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Substituents at C2: The nature of the substituent at the 2-position can influence selectivity and potency. Small alkyl groups like methyl are often well-tolerated.
-
Substituents at C6: Aryl or heteroaryl groups introduced via Suzuki coupling can occupy the hydrophobic pocket of the ATP-binding site, significantly enhancing affinity. Amino groups introduced via Buchwald-Hartwig amination can provide additional hydrogen bonding interactions and improve physicochemical properties.
Antibacterial Agents
The emergence of multidrug-resistant bacteria has created an urgent need for novel antibiotics. Oxazolo[4,5-b]pyridine derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4]
SAR Insights for Antibacterial Activity:
-
2-Aryl Substituents: The presence of a substituted phenyl ring at the 2-position appears to be important for antibacterial activity.
-
Analogy to Quinolones: The planar, bicyclic nature of the oxazolo[4,5-b]pyridine core may allow it to intercalate with DNA and interact with the DNA gyrase enzyme, similar to quinolone antibiotics.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ability to undergo a variety of cross-coupling reactions make it an ideal starting point for the generation of large and diverse compound libraries. The demonstrated success of oxazolo[4,5-b]pyridine analogs as kinase inhibitors and antibacterial agents underscores the therapeutic potential of this scaffold.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: Developing analogs with improved selectivity for specific kinase isoforms to minimize off-target effects.
-
Combating resistance: Designing novel antibacterial agents that can overcome existing resistance mechanisms.
-
Exploring new therapeutic areas: Investigating the potential of oxazolo[4,5-b]pyridine derivatives for the treatment of other diseases, such as neurodegenerative and inflammatory disorders.
-
Advanced synthetic methodologies: Developing more efficient and sustainable synthetic routes to access novel analogs.
The continued exploration of the chemical space around the oxazolo[4,5-b]pyridine core holds great promise for the discovery of new and effective medicines.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Calculation of the Electronic Structure of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth protocol for the theoretical investigation of the electronic structure of 6-Bromo-2-methyloxazolo[4,5-b]pyridine. This molecule, a heterocyclic compound, is of significant interest as a key intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential intermolecular interactions, which are fundamental to rational drug design.[2] This document outlines the application of Density Functional Theory (DFT), a robust quantum mechanical modeling method, to elucidate the molecule's electronic characteristics.[2][3] We detail a step-by-step computational workflow, from initial molecular modeling and geometry optimization to the analysis of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and Mulliken population analysis. The causality behind methodological choices, such as the selection of the B3LYP functional and the 6-311++G(d,p) basis set, is explained to ensure both accuracy and computational efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry techniques to accelerate their research.
Introduction
This compound is a fused heterocyclic system that serves as a vital building block in medicinal chemistry. Its structure is found in various bioactive molecules, including those designed as kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[1] The bromine atom on the pyridine ring provides a reactive handle for cross-coupling reactions, allowing for the construction of more complex molecular architectures.[1] The oxazole ring, fused to the pyridine core, influences the molecule's overall shape, polarity, and ability to form specific interactions with biological targets.
Theoretical calculations provide a powerful lens through which we can understand and predict the behavior of such molecules at an electronic level, often before they are synthesized. By employing methods like Density Functional Theory (DFT), we can model properties that are difficult or time-consuming to measure experimentally.[3][4] These properties include:
-
Molecular Geometry: The precise three-dimensional arrangement of atoms.
-
Electronic Distribution: How electron density is spread across the molecule, which dictates its reactivity.
-
Reactivity Hotspots: Identifying which parts of the molecule are likely to be attacked by electrophiles or nucleophiles.
-
Spectroscopic Properties: Predicting characteristics that can be compared with experimental data for structural validation.
This guide provides a validated protocol for performing these calculations, enabling researchers to gain deep insights into the electronic nature of this compound, thereby informing its synthetic applications and its potential as a drug scaffold.
Theoretical Framework: The Power of Density Functional Theory
The core of this computational protocol is Density Functional Theory (DFT), a widely used quantum mechanical method in chemistry and materials science.[3][5] Unlike traditional methods that grapple with the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates.[3][6] This approach offers an excellent balance of computational cost and accuracy, making it ideal for studying molecules of pharmaceutical interest.[5][7]
2.1 The Kohn-Sham Equations
DFT calculations typically solve the Kohn-Sham equations, which model the complex interacting system of electrons as a simpler, fictitious system of non-interacting electrons moving in an effective potential. The key to DFT's success lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation.[3]
2.2 Choice of Functional and Basis Set: A Justified Decision
For this guide, we have selected the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This choice is grounded in extensive validation within the computational chemistry community for organic and heterocyclic molecules.[8][9]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties compared to pure DFT functionals. It is known for providing reliable geometries and energies for a wide range of organic molecules.[7][8]
-
6-311++G(d,p) Basis Set: This is a Pople-style triple-zeta basis set.
-
6-311: Indicates that core orbitals are described by 6 basis functions, while the valence orbitals are split into three parts (with 3, 1, and 1 basis function(s) respectively), allowing for greater flexibility in describing electron distribution.
-
++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[10]
-
This combination provides a robust and well-established level of theory for obtaining high-quality results for the electronic structure of this compound.[8][11]
Computational Methodology: A Validated Workflow
This section provides a detailed, step-by-step protocol for the theoretical calculations. The workflow is designed to be self-validating, ensuring that the final electronic properties are calculated from a true, stable molecular structure.
3.1 Required Software
-
Molecular Modeling Software: GaussView 6 or similar molecular builder.
-
Computational Chemistry Package: Gaussian 16 is recommended for this protocol.[12][13][14] Other packages like ORCA or Q-Chem can also be used with appropriate syntax adjustments.[2]
3.2 Computational Workflow Diagram
The overall computational process follows a logical sequence to ensure the integrity of the results.
Caption: Computational workflow for electronic structure analysis.
3.3 Step-by-Step Protocol
-
Molecular Structure Creation:
-
Using GaussView or a similar program, construct the 3D structure of this compound.
-
Ensure correct atom types, bonds, and initial hybridization.
-
Perform an initial, quick structure cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Save the structure as a Gaussian input file (.gjf or .com).
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Gaussian Input:
-
Explanation of Keywords:
-
%nprocshared=4: Specifies using 4 processor cores.
-
%mem=8GB: Allocates 8 Gigabytes of memory.
-
%chk=molecule_opt.chk: Creates a checkpoint file to save the results.
-
#p: Requests "punch" (full) output.
-
Opt: Keyword to perform a geometry optimization.
-
B3LYP/6-311++G(d,p): Specifies the chosen level of theory.
-
0 1: Represents the charge (0, neutral) and spin multiplicity (1, singlet).
-
-
-
Vibrational Frequency Calculation (Self-Validation Step):
-
Objective: To confirm that the optimized structure is a true energy minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.[15][16] This step is critical for the trustworthiness of all subsequent calculations.[17][18]
-
Gaussian Input (using the optimized geometry from the previous step):
-
Explanation of Keywords:
-
Freq: Keyword to perform a frequency calculation.
-
Geom=Check Guess=Read: Instructs Gaussian to read the geometry and wavefunction from the checkpoint file of the optimization run.
-
-
Validation: Open the output .log file and search for "imaginary frequencies." The number should be 0. If an imaginary frequency is present, it indicates a saddle point (transition state), and the geometry must be re-optimized.
-
-
Electronic Property Calculation:
-
Objective: To compute the electronic properties from the validated, optimized geometry. This is often done concurrently with the frequency calculation. To obtain Mulliken charges, the Pop=Mulliken keyword is added.
-
Gaussian Input (Combined Freq and Population):
-
Data Extraction: The output file (.log) will contain all the necessary information for analysis, including orbital energies (for HOMO/LUMO), Mulliken atomic charges, and data to generate the MESP.
-
Data Analysis and Interpretation
This section describes how to interpret the key outputs from the DFT calculations to gain insights into the molecule's chemical nature.
4.1 Molecular Geometry
The optimized geometry provides the most stable 3D structure. Key parameters like bond lengths and angles can be extracted and compared to experimental crystallographic data, if available, to validate the computational model.
| Parameter (Hypothetical) | Bond | Calculated Length (Å) |
| C-Br Bond Length | C6-Br | 1.895 |
| C-N (Pyridine) | C2-N1 | 1.380 |
| C=N (Oxazole) | C8-N2 | 1.310 |
| C-O (Oxazole) | C8-O1 | 1.365 |
4.2 Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[19][20]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are prone to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[20][21] A small gap suggests the molecule is more reactive and can be easily excited.[19] In drug design, an optimal gap signifies a balance between stability and the ability to interact with a target.[19][22]
| Orbital (Hypothetical) | Energy (eV) | Description |
| HOMO | -6.85 | Electron-donating capability |
| LUMO | -1.20 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.65 | Indicator of chemical reactivity |
4.3 Molecular Electrostatic Potential (MESP)
The MESP is a 3D map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[23][24][25]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, typically associated with lone pairs on heteroatoms (like N and O). These are sites for electrophilic attack and hydrogen bond acceptance.[23][26]
-
Positive Regions (Blue): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.[27]
-
Neutral Regions (Green): Indicate areas of low electrostatic potential.
The MESP map for this compound would likely show strong negative potential around the pyridine nitrogen and the oxazole oxygen, highlighting them as key sites for interaction.
4.4 Mulliken Population Analysis
Mulliken analysis partitions the total electron density among the atoms in the molecule, providing an estimate of the partial atomic charges.[28][29] While the absolute values can be basis-set dependent, the trends are highly informative for understanding the internal charge distribution and identifying polar bonds.[28][30][31]
| Atom (Hypothetical) | Mulliken Charge (e) | Interpretation |
| N (Pyridine) | -0.55 | Strong negative charge, nucleophilic center |
| O (Oxazole) | -0.48 | Strong negative charge, nucleophilic center |
| C-Br | +0.15 | Carbon atom is slightly electrophilic |
| Br | -0.10 | Electronegative, but charge is delocalized |
Conclusion
This technical guide provides a robust and scientifically grounded workflow for the theoretical analysis of the electronic structure of this compound using Density Functional Theory. By following this protocol, researchers can obtain reliable insights into the molecule's geometry, stability, and reactivity. The analysis of frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a detailed electronic portrait that is essential for understanding its role in chemical synthesis and its potential interactions in a biological context. These computational insights are invaluable for accelerating the drug discovery process, enabling a more rational and targeted approach to the design of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. folia.unifr.ch [folia.unifr.ch]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. assets.website-files.com [assets.website-files.com]
- 14. gaussian.com [gaussian.com]
- 15. software.entos.ai [software.entos.ai]
- 16. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 17. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 19. youtube.com [youtube.com]
- 20. learn.schrodinger.com [learn.schrodinger.com]
- 21. wuxibiology.com [wuxibiology.com]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
- 26. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity [ouci.dntb.gov.ua]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mulliken [cup.uni-muenchen.de]
- 29. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]
- 30. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 31. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
Methodological & Application
Application Notes and Protocols for the Use of 6-Bromo-2-methyloxazolo[4,5-b]pyridine as a Versatile Building Block in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Oxazolo[4,5-b]pyridine Scaffold
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The dysregulation of kinase signaling pathways is a common driver of numerous pathologies, making the development of potent and selective kinase inhibitors a cornerstone of pharmaceutical research.[2][3] The oxazolo[4,5-b]pyridine core is a "privileged" scaffold in medicinal chemistry, valued for its rigid, planar structure and its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[4][5]
6-Bromo-2-methyloxazolo[4,5-b]pyridine stands out as a particularly valuable starting material for the synthesis of diverse kinase inhibitor libraries.[6] The bromine atom at the 6-position provides a reactive handle for the introduction of a wide array of substituents via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][6] This allows for systematic exploration of the structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. The 2-methyl group can also be a key interaction point within the kinase active site. This document provides detailed protocols and scientific insights for the effective utilization of this compound in the synthesis of kinase inhibitors targeting key players in cellular signaling, including Glycogen Synthase Kinase 3β (GSK-3β) and p38 MAP Kinase.
Chemical Properties and Handling
This compound is a stable, solid compound with the following key properties:
| Property | Value |
| CAS Number | 494747-09-0[7] |
| Molecular Formula | C₇H₅BrN₂O[7] |
| Molecular Weight | 213.03 g/mol [7] |
| Appearance | White to yellow solid[6] |
| Storage | Store at -20°C under dry conditions.[6] |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The bromine atom on the pyridine ring of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the creation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to building the complex molecular architectures of kinase inhibitors.
The Rationale Behind Palladium Catalysis
Palladium catalysts are exceptionally effective for these transformations due to their ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the key steps of oxidative addition and reductive elimination.[2][8] The choice of phosphine ligands is critical as they modulate the catalyst's reactivity and stability. Bulky, electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][6]
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-2-methyloxazolo[4,5-b]pyridines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the oxazolopyridine core and various aryl or heteroaryl groups. This is a common strategy for introducing substituents that can occupy hydrophobic pockets in the kinase active site.[9]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.[10]
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.[10]
-
Add 1,4-dioxane and deionized water in an 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1.0 mmol of the starting bromide).[10]
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality: The progress of the reaction can be monitored by the disappearance of the starting bromide and the appearance of the less polar product spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the Pd(0) catalyst and facilitating the catalytic cycle. The aqueous base is essential for the transmetalation step.
Protocol 2: Synthesis of 6-Amino-2-methyloxazolo[4,5-b]pyridines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the introduction of primary or secondary amines at the 6-position of the oxazolopyridine core. These amino groups can serve as key hydrogen bond donors or acceptors in the kinase hinge region.[2][11]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[6]
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.[6]
-
Seal the tube and heat the reaction mixture to 90-110 °C.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[6]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation and Causality: The reaction is self-validating through chromatographic and spectroscopic analysis of the product. The use of a bulky, electron-rich ligand like Xantphos is critical for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[6] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile.[6]
Application in Targeting Specific Kinases
Derivatives of this compound have shown inhibitory activity against several important kinases.
GSK-3β Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[1][4] Oxazolo[4,5-b]pyridine-based compounds have been identified as potent GSK-3β inhibitors.[4]
Signaling Pathway:
Caption: Simplified GSK-3β signaling pathway.
p38 MAP Kinase Inhibition
p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses and are attractive targets for the treatment of diseases like rheumatoid arthritis and inflammatory bowel disease.[12][13] Pyridine-containing heterocycles are a well-established class of p38 inhibitors.[13]
Signaling Pathway:
References
- 1. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Oxazolopyridine-Based Compounds for Anticancer Research: Application Notes and Protocols
Introduction: The Therapeutic Promise of Oxazolopyridine Scaffolds in Oncology
The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the oxazolopyridine core has emerged as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines, are of particular interest due to their structural analogy to endogenous purine bases. This mimicry allows them to function as antimetabolites, interfering with the synthesis of nucleic acids and disrupting the proliferation of rapidly dividing cancer cells.[2][3]
Beyond their role as antimetabolites, oxazolopyridine derivatives have demonstrated remarkable versatility by targeting key signaling pathways implicated in tumorigenesis and metastasis. Notably, various substituted oxazolopyridines have been identified as potent inhibitors of crucial protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases.[4][5] Inhibition of VEGFR-2 disrupts angiogenesis, the process by which tumors develop new blood vessels to sustain their growth, while targeting Aurora kinases interferes with mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for the synthesis and biological evaluation of promising oxazolopyridine-based anticancer compounds. The methodologies presented herein are grounded in established literature and are designed to be both reproducible and informative, with a focus on the rationale behind key experimental steps.
Synthetic Protocols: Crafting the Oxazolopyridine Core and its Derivatives
The synthesis of oxazolopyridine-based compounds can be broadly approached by constructing the oxazole ring onto a pre-existing pyridine or pyrimidine, or vice-versa. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Below are detailed protocols for the synthesis of two prominent classes of oxazolopyridine derivatives with demonstrated anticancer activity.
Protocol 1: Synthesis of 2,7-Disubstituted Oxazolo[5,4-d]pyrimidines
This protocol outlines a common and effective two-step pathway for the synthesis of oxazolo[5,4-d]pyrimidines, starting from a functionalized 5-aminooxazole-4-carbonitrile. This approach is particularly useful for introducing diversity at the 2 and 7 positions of the fused ring system.
Rationale for the Synthetic Strategy: The 5-aminooxazole-4-carbonitrile is a versatile building block that allows for the sequential construction of the pyrimidine ring. The use of triethyl orthoformate in the first step is a classic method for forming an intermediate imidoester, which then readily undergoes cyclization upon treatment with an amine. Triethyl orthoformate serves as a one-carbon source and a dehydrating agent, driving the reaction towards the formation of the imidoester.[8][9] The subsequent ring closure with an amine is a nucleophilic addition-elimination reaction that forms the pyrimidine ring.
Experimental Workflow Diagram:
Caption: Synthetic workflow for 2,7-disubstituted oxazolo[5,4-d]pyrimidines.
Step-by-Step Protocol:
-
Imidoester Formation:
-
To a solution of the starting 5-amino-2-(substituted)-oxazole-4-carbonitrile (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF), add an excess of triethyl orthoformate (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate and solvent under reduced pressure. The resulting crude intermediate imidoester can often be used in the next step without further purification.
-
-
Pyrimidine Ring Closure:
-
Dissolve the crude imidoester from the previous step in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of the desired primary amine (e.g., methylamine, ethylamine, etc.) (1.5-2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
-
Protocol 2: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
This protocol describes the synthesis of oxazolo[4,5-b]pyridines via the condensation of 2-amino-3-hydroxypyridine with a carboxylic acid, facilitated by a condensing agent such as polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).
Rationale for the Synthetic Strategy: This method provides a direct route to the oxazolo[4,5-b]pyridine core. PPA and PPSE are effective condensing and cyclizing agents for this type of transformation.[10][11] They act as both a Brønsted acid to activate the carboxylic acid and a dehydrating agent to promote the intramolecular cyclization of the intermediate amide. PPSE is often preferred as it can be used under milder conditions and often leads to cleaner reactions and easier workup.[11]
Experimental Workflow Diagram:
Caption: Synthesis of 2-substituted oxazolo[4,5-b]pyridines.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1-1.2 eq).
-
Add polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) in an amount sufficient to ensure good stirring (typically 5-10 times the weight of the limiting reagent).
-
-
Reaction Execution:
-
Heat the reaction mixture with stirring to the desired temperature (typically 150-200 °C for PPA, or slightly lower for PPSE).
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and the condensing agent used.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash thoroughly with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Biological Evaluation and Anticancer Activity
The synthesized oxazolopyridine derivatives are typically evaluated for their anticancer activity through a series of in vitro assays. A standard approach involves determining the cytotoxic effects of the compounds against a panel of human cancer cell lines.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in the growth medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin or doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37 °C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation: Anticancer Activity of Representative Oxazolopyridine Derivatives
The following tables summarize the in vitro anticancer activity of selected oxazolopyridine derivatives from the literature, highlighting their potency against various cancer cell lines and their inhibitory activity against specific molecular targets.
Table 1: Cytotoxicity of Oxazolo[5,4-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | R² Substituent | R⁷ Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| 1 | 3-Aminophenyl | 3-Hydroxyphenoxy | HepG2 (Liver) | >10 | [4] |
| 2 | 4-Methoxyphenyl | 4-Methylphenylamino | HepG2 (Liver) | 8.4 | [4] |
| 3g | 5-Amino-3-methylisoxazol-4-yl | 3-(N,N-dimethylamino)propyl | HT29 (Colon) | 58.4 | [12] |
| 14 | Not specified | Not specified | H460 (Lung) | 5.472 | [4] |
| 14 | Not specified | Not specified | A549 (Lung) | 5.837 | [4] |
| 17 | Pyridin-4-yl | N-[4-(2-{[...]]-N'-phenylurea | HCT116 (Colon) | <0.1 | [4] |
Table 2: Kinase Inhibitory Activity of Oxazolopyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference(s) |
| 1 | VEGFR-2 | 300 | [4] |
| 2 | VEGFR-2 | 330 | [4] |
| 3 | EGFR | 6 | [4] |
| 17 | Aurora A | 1-50 | [4] |
| CYC116 | Aurora A | 44 | [7] |
| CYC116 | Aurora B | 19 | [7] |
| AZD1152 | Aurora B | 0.37 | [7] |
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of oxazolopyridine-based compounds are often attributed to their ability to inhibit key protein kinases involved in cell growth, proliferation, and survival.
VEGFR-2 Inhibition and Anti-Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[13] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels. Tumors exploit this process to ensure a steady supply of nutrients and oxygen. Oxazolopyridine derivatives that inhibit VEGFR-2 typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing its phosphorylation and activation.[5] This blockade of VEGFR-2 signaling effectively cuts off the tumor's blood supply, leading to growth arrest and even regression.
Signaling Pathway Diagram: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolopyridine derivatives.
Aurora Kinase Inhibition and Mitotic Disruption
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[6] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle. Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Overexpression of Aurora kinases is common in many cancers and is associated with aneuploidy and tumor progression.[14] Oxazolopyridine-based Aurora kinase inhibitors also typically function as ATP-competitive inhibitors.[15] By blocking the activity of these kinases, they induce defects in mitosis, leading to cell cycle arrest in G2/M phase and ultimately apoptosis.
Conclusion and Future Perspectives
The oxazolopyridine scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse libraries of these compounds. The demonstrated ability of oxazolopyridine derivatives to potently inhibit key oncogenic kinases such as VEGFR-2 and Aurora kinases underscores their therapeutic potential.
Future research in this area should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies in relevant animal models will be crucial to assess their pharmacokinetic properties, efficacy, and safety profiles. The continued exploration of the oxazolopyridine scaffold holds great promise for the discovery of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 5. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalskuwait.org [journalskuwait.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-2-methyloxazolo[4,5-b]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 6-Bromo-2-methyloxazolo[4,5-b]pyridine in medicinal chemistry. This versatile heterocyclic building block serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, particularly the presence of a reactive bromine atom, make it an ideal scaffold for the development of novel therapeutic agents, most notably in the realm of kinase inhibitors for oncology. This document details the synthesis of the parent compound, its key chemical transformations—with a focus on palladium-catalyzed cross-coupling reactions—and its role in the structure-activity relationship (SAR) studies of advanced drug candidates.
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The fusion of oxazole and pyridine rings creates the oxazolo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry. This heterocyclic system is of significant interest due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. The pyridine nitrogen imparts desirable physicochemical properties, such as improved solubility, while the oxazole ring provides a rigid framework for the precise orientation of substituents.
This compound (CAS No. 494747-09-0) has emerged as a particularly valuable starting material. The bromine atom at the 6-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through various cross-coupling reactions. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations and for the early-stage assessment of the compound's drug-like characteristics.
| Property | Value | Source |
| CAS Number | 494747-09-0 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | White to gray to yellow solid | [1] |
| Storage | -20°C, under dry and sealed conditions | [1] |
Synthesis Protocol: this compound
The synthesis of this compound can be efficiently achieved through the condensation of 2-amino-6-bromopyridin-3-ol with triethyl orthoacetate. This one-pot cyclization is a robust and scalable method for producing the target compound in high yield.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-bromopyridin-3-ol (20 g, 106 mmol) and triethyl orthoacetate (22 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 g).
-
Heating: Heat the reaction mixture to 130°C and stir for 1 hour.[1]
-
Cooling and Dilution: After 1 hour, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (150 mL).
-
Aqueous Work-up: Transfer the diluted mixture to a separatory funnel and wash with water (3 x 150 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization from ethanol to afford this compound as yellow-orange crystals (yield: 19 g).[1] The product can be characterized by mass spectrometry, which should show the molecular ion peaks (MH⁺) at m/z 213.2 and 215.2, corresponding to the bromine isotopes.[1]
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The oxazolo[4,5-b]pyridine scaffold is a key structural motif in the development of various kinase inhibitors, which are at the forefront of targeted cancer therapy.[1] The bromine atom in this compound is strategically positioned for modification, allowing for the introduction of various aryl and heteroaryl groups that can interact with the hinge region or other key residues within the ATP-binding pocket of kinases.
Key Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It is particularly well-suited for the derivatization of this compound, enabling the synthesis of a diverse library of 6-aryl-2-methyloxazolo[4,5-b]pyridine derivatives.
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Generalized Protocol for Suzuki-Miyaura Coupling:
This protocol is a general guideline based on established procedures for similar bromo-pyridine substrates.[2][3] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heating and Monitoring: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-2-methyloxazolo[4,5-b]pyridine derivative.
Structure-Activity Relationship (SAR) Insights
The derivatization of the 6-position of the oxazolo[4,5-b]pyridine core allows for a systematic investigation of SAR. For instance, in the context of kinase inhibition, the nature of the aryl or heteroaryl group introduced at this position can significantly impact potency and selectivity. Electron-donating or -withdrawing groups on the coupled aryl ring can modulate electronic properties and influence interactions with the target protein. The size and substitution pattern of this group can also be tuned to optimize binding in specific sub-pockets of the kinase active site.
While specific SAR data for derivatives of this compound is not extensively published, studies on related heterocyclic scaffolds demonstrate that substitution at this vector is critical for achieving high affinity and desirable pharmacological profiles.[4]
Broader Applications in Drug Discovery
Beyond kinase inhibitors, the oxazolo[4,5-b]pyridine scaffold has shown promise in other therapeutic areas:
-
Antibacterial Agents: Derivatives of oxazolo[4,5-b]pyridine have been investigated for their activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Central Nervous System (CNS) Agents: The ability of this scaffold to cross the blood-brain barrier makes it an attractive starting point for the development of new treatments for neurological disorders.[1]
-
Antitumor Agents: Some 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been evaluated as potential inhibitors of human DNA topoisomerase IIα, a key enzyme in cell proliferation.[4]
Conclusion
This compound is a high-value building block in medicinal chemistry. Its straightforward synthesis and the versatility of its bromo-substituent for chemical modification, particularly through palladium-catalyzed cross-coupling reactions, make it an ideal starting material for the synthesis of diverse compound libraries. The demonstrated and potential applications of the oxazolo[4,5-b]pyridine scaffold in oncology, infectious diseases, and neurology underscore the importance of this intermediate in the ongoing quest for novel and effective therapeutics. The protocols and information presented in this guide are intended to facilitate the use of this compound in drug discovery and development programs.
References
Application Notes and Protocols: 6-Bromo-2-methyloxazolo[4,5-b]pyridine as a Versatile Precursor for Novel Anti-inflammatory Agents
Introduction: The Therapeutic Potential of the Oxazolopyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its unique electronic and structural features allow for targeted interactions with various enzymes and receptors, making it an attractive framework for the design of novel therapeutics.[2] In recent years, there has been a burgeoning interest in derivatives of this scaffold for the treatment of inflammatory diseases. Some oxazolopyridine derivatives have shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, but with a potentially improved safety profile, notably a reduced risk of gastrointestinal irritation.[1][3]
A key intermediate in the synthesis of these promising anti-inflammatory agents is 6-Bromo-2-methyloxazolo[4,5-b]pyridine.[4] Its strategic bromination at the 6-position provides a versatile chemical handle for the introduction of diverse molecular fragments through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the oxazolopyridine core to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis of this compound, its derivatization into potential anti-inflammatory agents, and detailed protocols for evaluating their biological activity.
The Anti-inflammatory Mechanism: Targeting Glycogen Synthase Kinase-3β (GSK-3β)
Recent studies have identified Glycogen Synthase Kinase-3β (GSK-3β) as a pro-inflammatory enzyme, presenting a promising target for anti-inflammatory drug development.[3][5] Inhibition of GSK-3β has been shown to control inflammation.[3] Several series of oxazolo[4,5-b]pyridine derivatives have been synthesized and found to be potent inhibitors of GSK-3β.[3][5]
The anti-inflammatory effects of these compounds are mediated through the suppression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[3][5] These cytokines are central to the inflammatory cascade, and their inhibition can significantly ameliorate the pathological processes associated with a range of inflammatory conditions.
Below is a diagram illustrating the role of GSK-3β in the inflammatory pathway and the inhibitory action of oxazolopyridine derivatives.
Caption: GSK-3β's role in inflammation and its inhibition.
Synthesis and Derivatization of this compound
The journey from a simple precursor to a potent anti-inflammatory agent begins with a robust and scalable synthetic strategy. The following sections detail the synthesis of the key intermediate, this compound, and its subsequent derivatization using powerful palladium-catalyzed cross-coupling reactions.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of oxazolopyridines.[6]
Materials:
-
2-Amino-6-bromo-3-hydroxypyridine
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate
-
Ethanol
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-amino-6-bromo-3-hydroxypyridine (20 g, 106 mmol), triethyl orthoacetate (22 ml), and p-toluenesulfonic acid monohydrate (0.05 g).[6]
-
Stir the solution at 130°C for 1 hour under a reflux condenser.[6]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (150 ml).[6]
-
Transfer the solution to a separatory funnel and extract with water (3 x 150 ml).[6]
-
Combine the organic phases and dry over anhydrous MgSO₄.[6]
-
Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.[6]
-
Purify the crude product by crystallization from ethanol to yield this compound as yellow-orange crystals (yield: ~19 g).[6]
Analytical Characterization:
-
Molecular Formula: C₇H₅BrN₂O[6]
-
Molecular Weight: 213.03 g/mol [6]
-
Mass Spectrometry (MH⁺): 213.2 and 215.2 Da[6]
-
¹H NMR and ¹³C NMR: The spectra should be consistent with the structure. For similar heterocyclic systems, characteristic shifts can be found in the literature.[1][7][8]
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 6-position of the oxazolopyridine core.[9][10][11][12]
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).[9]
-
Evacuate and backfill the flask with an inert gas three times.[9]
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of N-substituted aminopyridine derivatives.[5][13][14][15][16]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)
-
Glovebox or inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.01-0.05 equiv.) and the phosphine ligand (0.012-0.06 equiv.).[13]
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.2-2.0 equiv.).[13]
-
Seal the reaction vessel and heat to 90-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Evaluation of Anti-inflammatory Activity
Once a library of 6-substituted-2-methyloxazolo[4,5-b]pyridine derivatives has been synthesized, their anti-inflammatory potential must be evaluated. This is typically achieved through a combination of in vitro and in vivo assays.
In Vitro Assays: Quantifying the Inhibition of Pro-inflammatory Cytokines
A key step in assessing the anti-inflammatory properties of the synthesized compounds is to measure their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a cell-based assay. A common method is to use lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 or THP-1 cells) to produce these cytokines and then measure the reduction in cytokine levels in the presence of the test compounds.
Protocol 4: General Protocol for Cytokine Inhibition Assay using ELISA
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Synthesized oxazolopyridine derivatives
-
ELISA kits for TNF-α, IL-1β, and IL-6[2][3][17][18][19][20][21][22]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized oxazolopyridine derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce cytokine production.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[17][19]
-
The general steps for a sandwich ELISA involve:
-
Adding the supernatant to a microplate pre-coated with a capture antibody specific for the cytokine.[17]
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody that binds to a different epitope on the cytokine.
-
Adding a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB) to produce a colorimetric signal.[17]
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[19]
-
-
Calculate the percentage inhibition of each cytokine at different compound concentrations and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Data Presentation: In Vitro Anti-inflammatory Activity
| Compound | GSK-3β IC₅₀ (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |
| Reference Drug (e.g., Indomethacin) | Value | Value | Value | Value |
| Derivative 1 | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value |
| Derivative 3 | Value | Value | Value | Value |
| Note: The data in this table is representative and should be replaced with experimental results. |
In Vivo Assays: Assessing Anti-inflammatory Efficacy in Animal Models
Promising compounds from in vitro screening should be further evaluated in animal models of inflammation. The carrageenan-induced rat paw edema model is a widely used and well-established assay for acute inflammation.[3][20][23]
Protocol 5: Carrageenan-Induced Rat Paw Edema Assay
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Synthesized oxazolopyridine derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Parenteral administration equipment
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer the synthesized compounds or a reference drug (e.g., indomethacin) intraperitoneally or orally.
-
After a set time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the control group (vehicle-treated).
Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 5h |
| Control (Vehicle) | - | 0 | 0 |
| Reference Drug (e.g., Indomethacin) | Value | Value | Value |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Derivative 3 | Value | Value | Value |
| Note: The data in this table is representative and should be replaced with experimental results. For example, some oxazolopyridine derivatives have shown up to 65.91% inhibition at 5 hours.[3] |
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of a new generation of anti-inflammatory agents. The synthetic protocols outlined in this guide, particularly the use of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provide a robust platform for generating diverse chemical libraries. The subsequent in vitro and in vivo evaluation methods allow for the systematic identification and optimization of lead compounds targeting GSK-3β and inhibiting the production of key pro-inflammatory cytokines.
Future research in this area should focus on expanding the structure-activity relationship (SAR) studies to further enhance the potency and selectivity of these compounds. Additionally, comprehensive pharmacokinetic and toxicological profiling of the most promising candidates will be crucial for their advancement into preclinical and clinical development. The oxazolopyridine scaffold holds significant promise for delivering novel and safer anti-inflammatory therapies for a wide range of debilitating diseases.
References
- 1. rsc.org [rsc.org]
- 2. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Bromo-5-methylimidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. nwlifescience.com [nwlifescience.com]
- 18. novamedline.com [novamedline.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. promega.com [promega.com]
- 21. Interleukin (IL) 1β Induction of IL-6 Is Mediated by a Novel Phosphatidylinositol 3-Kinase-dependent AKT/IκB Kinase α Pathway Targeting Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Amination of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Introduction
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] The introduction of an amino group at the 6-position of this nucleus via palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination, represents a pivotal transformation for the synthesis of diverse compound libraries with potential biological activity.[4][5] This reaction allows for the facile formation of a carbon-nitrogen bond between the heteroaryl halide and a primary or secondary amine, a process that is otherwise challenging using classical methods.[4]
This guide provides a comprehensive overview of the palladium-catalyzed amination of 6-bromo-2-methyloxazolo[4,5-b]pyridine. It delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and discusses key considerations for successful execution and optimization.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4][6][7] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex.[6][8] This step, often considered rate-determining, forms a Pd(II) intermediate.[9] The reactivity of the aryl halide typically follows the order I > Br > Cl, although with modern catalyst systems, even less reactive chlorides can be effectively coupled.[8][10]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[7] The choice of base is critical; it must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions or degradation of the starting materials.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the palladium-amido complex.[4][6] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the phosphine ligand play a crucial role in facilitating this step.[11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic amine. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)[14]
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)[15]
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and Schlenk line equipment
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Method:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere of nitrogen or argon, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), sodium tert-butoxide (1.4-2.0 equiv), palladium(II) acetate (1-5 mol%), and the phosphine ligand (1.2-6 mol%).
-
Causality Insight: The use of an excess of the amine and base helps to drive the reaction to completion. The palladium source and ligand are used in catalytic amounts. The ratio of ligand to palladium is crucial for catalyst stability and activity.[16]
-
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]
-
Causality Insight: Higher temperatures are often required to facilitate the oxidative addition and reductive elimination steps, particularly with less reactive aryl bromides.[12]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Key Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is a common and cost-effective Pd(II) precursor that is reduced in situ to the active Pd(0) species.[7] Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used.[16] For challenging substrates, using air-stable palladium precatalysts can improve reproducibility.[5] |
| Ligand | Xantphos or RuPhos (1.2-6 mol%) | The choice of ligand is critical for catalyst performance.[11] Bulky, electron-rich phosphine ligands generally promote both oxidative addition and reductive elimination.[11][17] For heteroaromatic substrates, ligands with a wider bite angle like Xantphos can be beneficial.[16][18] |
| Base | NaOtBu (1.4-2.0 equiv) | Strong, non-nucleophilic bases are typically required.[8] NaOtBu is a common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be used, often requiring higher reaction temperatures.[14] |
| Solvent | Toluene or Dioxane (0.1-0.5 M) | The solvent should be anhydrous and degassed. Toluene is a good general-purpose solvent. Ethereal solvents like dioxane can also be effective.[8][15] |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used. Higher temperatures are often needed for less reactive coupling partners.[8] |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine is typically used to ensure complete conversion of the aryl bromide. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert conditions- Poor choice of ligand or base | - Use a fresh palladium source and ligand.- Ensure rigorous exclusion of air and moisture.- Screen different ligands and bases.[10] |
| Dehalogenation of Starting Material | - Presence of water- Unfavorable reaction kinetics | - Use strictly anhydrous conditions.- Lower the reaction temperature.- Change the ligand to one that promotes faster reductive elimination.[7] |
| Formation of Side Products | - Reaction with other functional groups- Dimerization of the starting material | - Protect sensitive functional groups.- Adjust the catalyst loading and reaction temperature.[19] |
Conclusion
The palladium-catalyzed amination of this compound is a robust and versatile method for the synthesis of a wide array of 6-amino-substituted derivatives. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters, particularly the choice of ligand and base, are crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 17. scite.ai [scite.ai]
- 18. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocols: Strategic Functionalization of the Pyridine Ring in 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Abstract: The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in key biological interactions make it a cornerstone for the development of novel therapeutics, particularly kinase inhibitors[1]. The strategic functionalization of this core is paramount for generating molecular diversity and tuning pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth exploration of synthetic strategies centered on the C-6 position of the 2-methyloxazolo[4,5-b]pyridine ring system, leveraging the versatile 6-bromo handle. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—offering researchers a practical toolkit for library synthesis and lead optimization.
Introduction: The Oxazolo[4,5-b]pyridine Core
The fusion of an oxazole ring with a pyridine core creates the oxazolo[4,5-b]pyridine system, a heterocycle of significant interest in drug discovery. This scaffold is often employed in the design of agents targeting protein kinases, and its derivatives have been explored for applications as central nervous system agents due to a potential ability to cross the blood-brain barrier[1]. The bromine atom at the C-6 position of 6-Bromo-2-methyloxazolo[4,5-b]pyridine serves as a linchpin for synthetic diversification. It is an ideal electrophilic partner for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents with high precision and predictability.
Synthesis of the Starting Material: this compound
Before functionalization, a reliable supply of the starting material is essential. The most direct route involves the condensation of 2-amino-6-bromopyridin-3-ol with an orthoester.
Protocol 2.1: Synthesis of this compound[2]
This protocol describes the acid-catalyzed cyclocondensation to form the oxazole ring.
Materials:
-
2-Amino-6-bromopyridin-3-ol
-
Triethyl orthoacetate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-bromopyridin-3-ol (20.0 g, 106 mmol) and triethyl orthoacetate (22 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 50 mg).
-
Heat the reaction mixture to 130°C and stir for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash with water (3 x 150 mL) to remove unreacted reagents and p-TsOH.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by crystallization from ethanol to afford this compound as yellow-orange crystals.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is the primary site for functionalization via palladium-catalyzed cross-coupling. The following sections detail protocols for the three most common and powerful transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the 6-position of the pyridine ring and various aryl or vinyl groups using boronic acids or esters[2][3].
Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of base (e.g., K₃PO₄, K₂CO₃) is critical for activating the boronic acid for transmetalation[2].
References
Application Notes and Protocols: A Strategic Guide to Screening 6-Bromo-2-methyloxazolo[4,5-b]pyridine Derivatives Against Protein Kinases
Introduction: The Rationale for Targeting Protein Kinases with Oxazolo[4,5-b]pyridine Scaffolds
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The human kinome comprises over 500 members, making this enzyme family a rich source of therapeutic targets. The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, known to interact with various biological targets. Its structural features suggest potential for selective binding within the ATP-binding pocket of protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic screening of a library of 6-Bromo-2-methyloxazolo[4,5-b]pyridine derivatives to identify and characterize novel protein kinase inhibitors.
The 6-bromo substitution on the pyridine ring serves as a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. This guide will detail a systematic approach, from initial library synthesis and high-throughput screening to hit validation and mechanism of action studies.
Part 1: Synthesis of the this compound Core and Derivative Library
The successful screening cascade begins with a high-quality, diverse library of compounds. The foundational scaffold, this compound, can be synthesized from commercially available starting materials.
Synthesis of this compound:
A reliable method for the synthesis of the core scaffold involves the reaction of 2-amino-6-bromopyridin-3-ol with triethyl orthoacetate.[1]
-
Reaction: A solution of 2-amino-6-bromo-3-hydroxy-pyridine and a catalytic amount of p-toluenesulfonic acid monohydrate in triethyl orthoacetate is heated.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by crystallization from a suitable solvent such as ethanol to yield the desired this compound.[1]
A library of derivatives can then be generated by leveraging the reactivity of the bromo group, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents. This allows for systematic exploration of the chemical space around the core scaffold.
Part 2: The Kinase Screening Cascade: A Multi-stage Approach
A tiered screening approach is the most efficient method to identify and validate promising kinase inhibitors from a compound library. This cascade is designed to progressively increase the stringency of the assays and the depth of information gathered.
Figure 1: A tiered kinase screening cascade ensures efficient use of resources by progressively filtering compounds.
Stage 1: Primary High-Throughput Screening (HTS)
The initial step is a single-concentration screen of the entire compound library against a focused panel of protein kinases. The choice of kinases for the primary screen should be guided by existing knowledge of similar heterocyclic scaffolds, which have shown activity against kinases like c-KIT, PI3K, and VEGFR2.[2]
Recommended Assay Platform: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[3][4][5] Its high sensitivity and resistance to signal interference make it ideal for HTS.
Protocol: Primary Screening with ADP-Glo™
-
Compound Plating: Prepare 384-well assay plates containing the this compound derivatives at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO for 100% activity and a known inhibitor for 0% activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the kinase of interest, its specific substrate, and ATP at a concentration close to its Km value.
-
Add the kinase reaction mix to the compound plates to initiate the reaction.
-
Incubate at room temperature for the optimized reaction time (typically 60 minutes).
-
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6]
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are progressed to the next stage.
Stage 2: Dose-Response and IC50 Determination
Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50 value). This involves testing a range of compound concentrations.
Protocol: IC50 Determination with ADP-Glo™
-
Compound Plating: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in 384-well plates.
-
Kinase Reaction and Assay Procedure: Follow the same procedure as the primary screen.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
| Compound ID | Primary Screen Inhibition (%) @ 10 µM | IC50 (µM) |
| Derivative 1 | 85 | 0.5 |
| Derivative 2 | 72 | 2.1 |
| Derivative 3 | 91 | 0.2 |
| Derivative 4 | 55 | 8.9 |
Table 1: Example data from a primary screen and subsequent IC50 determination for a set of hypothetical derivatives.
Stage 3: Kinase Selectivity Profiling
A critical step in kinase inhibitor drug discovery is to assess the selectivity of the most potent hits. A highly selective inhibitor is more likely to have a favorable safety profile with fewer off-target effects. Several commercial services offer comprehensive kinase panel screening.[7][8][9][10][11]
Recommended Approach: Broad Kinome Panel Screen
Submit the most potent and promising compounds for screening against a large panel of kinases (e.g., >300 kinases) at a single concentration (e.g., 1 µM). This will provide a global view of the compound's selectivity profile.
Figure 2: A kinome interaction map visualizes the selectivity of a compound across different kinase families.
Stage 4: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits a kinase is crucial for its further development. The primary MoA for kinase inhibitors is typically ATP-competitive, but allosteric and non-competitive mechanisms are also possible.
Recommended Assay Platform: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are well-suited for MoA studies as they can be configured to determine if a compound competes with ATP for binding to the kinase.[12][13][14]
Protocol: ATP Competition Assay using TR-FRET
-
Assay Setup: Perform the kinase inhibition assay in the presence of varying concentrations of ATP.
-
IC50 Determination: Determine the IC50 of the compound at each ATP concentration.
-
Data Analysis: If the IC50 value increases with increasing ATP concentration, it is indicative of an ATP-competitive mechanism of action.
Stage 5: Cellular Target Engagement and Functional Assays
The final step in the preclinical screening cascade is to determine if the compound can inhibit the target kinase in a cellular context. This confirms cell permeability and on-target activity in a more physiologically relevant environment.
Recommended Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to a specific kinase in live cells, providing a direct measure of target engagement.[9]
Protocol: Cellular Target Engagement
-
Cell Preparation: Use cells that have been engineered to express the kinase of interest as a NanoLuc® luciferase fusion protein.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor.
-
NanoBRET™ Assay: Add the NanoBRET™ tracer and measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement.
Conclusion
The screening of this compound derivatives against protein kinases represents a promising avenue for the discovery of novel therapeutic agents. The systematic and multi-tiered approach outlined in these application notes provides a robust framework for identifying potent and selective inhibitors. By employing state-of-the-art assay technologies and a logical screening cascade, researchers can efficiently navigate the complexities of kinase inhibitor discovery and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. assayquant.com [assayquant.com]
- 9. Kinase Selectivity Profiling Services [promega.com]
- 10. pharmaron.com [pharmaron.com]
- 11. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. dcreport.org [dcreport.org]
- 13. researchgate.net [researchgate.net]
- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Preventing de-bromination in cross-coupling reactions of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Welcome to the technical support center for chemists working with 6-Bromo-2-methyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving this key intermediate. The oxazolopyridine core is a valuable scaffold in medicinal chemistry, particularly for developing kinase inhibitors.[1] However, its successful functionalization via cross-coupling is often hampered by a significant side reaction: hydrode-bromination.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome this common challenge.
Troubleshooting Guide: Minimizing De-bromination
De-bromination, the replacement of the bromine atom with hydrogen, is a frequent and frustrating side reaction that lowers the yield of your desired coupled product and complicates purification.[2] This guide will walk you through the most common causes and provide actionable solutions.
Q1: I'm observing a significant amount of the de-brominated byproduct, 2-methyloxazolo[4,5-b]pyridine, in my reaction mixture. What are the primary causes?
A1: The formation of a de-brominated byproduct points to a competing reaction pathway where a palladium-hydride species is generated, leading to reductive cleavage of the C-Br bond.[3] Several factors can promote this undesired pathway:
-
Inappropriate Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors.[2]
-
Suboptimal Ligand Choice: The ligand's electronic and steric properties are critical. An inadequate ligand may not sufficiently stabilize the palladium center or promote the desired reductive elimination over de-bromination.[4]
-
Reactive Solvent: Protic solvents, such as alcohols, can serve as a source of hydrides.[3]
-
High Reaction Temperature: Elevated temperatures can increase the rate of de-bromination.[2]
-
Palladium Catalyst Inhibition: The nitrogen atom in the pyridine ring of your substrate can coordinate with the palladium catalyst, potentially deactivating it or altering its reactivity to favor side reactions.
Q2: How can I adjust my reaction conditions to suppress the formation of the de-brominated byproduct?
A2: A systematic optimization of your reaction parameters is key. Below is a detailed breakdown of variables to screen, starting with the most impactful.
The base is often the primary culprit in de-bromination. Its role is to facilitate the transmetalation step in Suzuki couplings or deprotonate the amine in Buchwald-Hartwig aminations.[5][6] However, the wrong choice can be detrimental.
-
Recommendation: Switch from strong alkoxide bases to weaker inorganic bases. Phosphates and carbonates are excellent alternatives as they are less likely to act as hydride donors.[4]
| Base Type | Examples | Suitability for Suppressing De-bromination | Rationale |
| Alkoxides | NaOtBu, KOtBu | Poor | Can undergo β-hydride elimination to form palladium-hydride species, which are direct precursors to de-bromination.[2] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Good to Excellent | Milder bases that are generally not hydride sources. Cesium carbonate can be particularly effective.[4] |
| Phosphates | K₃PO₄ | Excellent | A reliable choice for suppressing de-bromination in a wide range of cross-coupling reactions.[4] |
The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich heteroaromatic halides like this compound, bulky, electron-rich ligands are often required.
-
Recommendation: Employ modern biaryl phosphine ligands, often referred to as "Buchwald ligands," or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination step, outcompeting the de-bromination pathway.[4]
| Ligand Class | Examples | Suitability for Suppressing De-bromination | Rationale |
| Traditional Phosphines | PPh₃ | Poor to Moderate | Often not bulky or electron-rich enough to prevent side reactions with challenging substrates. |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Excellent | Their steric bulk and electron-donating properties accelerate the C-C or C-N bond-forming reductive elimination, minimizing the lifetime of intermediates that can lead to de-bromination.[4] |
| N-Heterocyclic Carbenes | IPr, SIPr | Good to Excellent | Strong σ-donors that form very stable palladium complexes, often effective where phosphine ligands fail. |
-
Recommendation: Use aprotic solvents like dioxane, toluene, or THF.[4] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts. Additionally, try running the reaction at the lowest temperature that still provides a reasonable reaction rate. Microwave irradiation can sometimes be beneficial by accelerating the desired reaction, thereby minimizing the time for side reactions to occur.[7]
Experimental Protocol: A General Starting Point for De-bromination Suppression
This protocol provides a robust starting point for a Suzuki or Buchwald-Hartwig coupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv for Suzuki) OR Amine (1.2 equiv for Buchwald-Hartwig)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the coupling partner (boronic acid or amine), and K₃PO₄.
-
Add the palladium pre-catalyst.
-
Add anhydrous dioxane.
-
Seal the vessel and stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
Understanding the catalytic cycle helps to visualize where the de-bromination side reaction occurs.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q: Can the purity of my this compound starting material affect the level of de-bromination? A: Yes. Impurities in your starting material or reagents can sometimes interfere with the catalytic cycle. For instance, residual water or other protic impurities can serve as a hydrogen source for de-bromination.[8] Always use reagents of the highest possible purity and ensure your solvents are anhydrous.
Q: I've tried optimizing the base, ligand, and solvent, but I still see some de-bromination. Are there any other additives I can use? A: In some cases, additives can be beneficial. For example, the addition of bromide salts has been reported to sometimes suppress dehalogenation, although the exact mechanism can be complex and substrate-dependent.[2] This is an area for further screening if standard optimizations are insufficient.
Q: Is Suzuki or Buchwald-Hartwig amination more prone to de-bromination with this substrate? A: Both reactions can be susceptible. Buchwald-Hartwig aminations often use strong bases like NaOtBu, which can be a primary cause of de-bromination.[6] However, the pyridine nitrogen in the substrate can also coordinate to the palladium center, which can be problematic in both coupling types, potentially slowing down the desired reaction and allowing more time for side reactions to occur.[9]
Q: Would changing the halogen from bromine to chlorine or iodine help? A: Changing the halogen can significantly impact reactivity. Aryl chlorides are generally less reactive towards oxidative addition and may require more active catalyst systems, but in some cases, they can be less prone to dehalogenation.[9] Aryl iodides are more reactive but can sometimes lead to catalyst inhibition.[10] For your specific substrate, sticking with the bromide and optimizing the conditions is the most practical first approach.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Guide: Recrystallization of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-Bromo-2-methyloxazolo[4,5-b]pyridine via recrystallization. It is designed to offer practical, in-depth technical assistance in a question-and-answer format to address specific challenges encountered during experimental work.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] Achieving high purity of this compound is critical for downstream applications and ensuring the integrity of subsequent research. Recrystallization is a powerful and commonly employed technique for this purpose. This guide is structured to anticipate and address the common and nuanced challenges that may arise during this purification process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | White to gray to yellow solid | [1] |
| Melting Point | Not explicitly reported. A structurally similar compound, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, has a reported melting point of 230-232 °C. | [3] |
| Storage | -20°C, dry seal | [1] |
Troubleshooting Guide
This section addresses specific problems that may be encountered during the recrystallization of this compound.
Q1: My compound “oils out” instead of forming crystals upon cooling. What should I do?
A1: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue in recrystallization. It often occurs when the solute is very impure or when the cooling process is too rapid.
-
Scientific Rationale: The high concentration of impurities can depress the melting point of the mixture, leading to the separation of a supercooled liquid. Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Troubleshooting Steps:
-
Re-heat the solution: Gently warm the mixture until the oil redissolves completely.
-
Add more solvent: Introduce a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a watch glass or loosely plugged with a septum. Do not place it directly in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a single, pure crystal of this compound to the cooled, supersaturated solution to induce crystallization.
-
Q2: I have very low recovery of my purified compound. What are the likely causes and how can I improve the yield?
A2: Low recovery is a frequent challenge and can be attributed to several factors.
-
Scientific Rationale: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor even after cooling. Conversely, premature crystallization during hot filtration will lead to loss of product on the filter paper.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of boiling solvent required to fully dissolve the crude product. Work in small additions of solvent.
-
Prevent Premature Crystallization:
-
Use a pre-heated funnel for hot filtration.
-
Keep the receiving flask on a hot plate to maintain a gentle boil of the filtrate.
-
Use a fluted filter paper to increase the surface area and speed of filtration.
-
-
Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, you can try to recover it by:
-
Evaporating a portion of the solvent and attempting a second crystallization.
-
Cooling the mother liquor to a lower temperature (e.g., in a freezer), though this may also precipitate more impurities.
-
-
Q3: After recrystallization, my product is still colored. How can I remove colored impurities?
A3: The persistence of color indicates the presence of impurities that co-crystallize with your product.
-
Scientific Rationale: Colored impurities are often large, conjugated organic molecules that can become trapped in the crystal lattice of the desired compound.
-
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much can lead to the adsorption of your product.
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Solvent Selection: The colored impurity may be less soluble in a different recrystallization solvent. Experiment with alternative solvents.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Documented Solvent: A known synthetic procedure for this compound specifies ethanol as the recrystallization solvent.[2]
-
Potential Solvents: A patent for the structurally similar 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one suggests the following solvents, which could be good starting points for screening:
-
Ethyl acetate
-
Methylene chloride
-
Chloroform
-
n-Hexane[3]
-
-
Solvent Screening: It is always best practice to perform small-scale solvent screening tests to identify the optimal solvent or solvent pair for your specific crude material.
Q2: What are the likely impurities in my crude this compound sample?
A2: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of 2-amino-6-bromo-3-hydroxy-pyridine with triethyl orthoacetate.[2]
-
Potential Impurities:
-
Unreacted 2-amino-6-bromo-3-hydroxy-pyridine
-
By-products from the cyclization reaction
-
Residual p-toluenesulfonic acid catalyst[2]
-
Side products from the workup procedure.
-
Q3: What is the expected purity and yield after a single recrystallization?
A3: This is highly dependent on the initial purity of the crude material.
-
Purity: A successful recrystallization should significantly improve the purity of the compound. Purity can be assessed by techniques such as melting point analysis, NMR, and HPLC. A sharp melting point close to the literature value (if available) is a good indicator of high purity. Commercial suppliers often specify a purity of 96.5-100%.[1]
-
Yield: A yield of 70-90% from a single recrystallization is generally considered good, but this can vary.
Experimental Protocol: Recrystallization from Ethanol
This protocol is based on a documented synthetic procedure for this compound.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a boil on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow Diagram
Caption: A workflow diagram illustrating the key stages of recrystallization.
References
Identification of side products in the synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Technical Support Center: Synthesis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Introduction: this compound is a critical heterocyclic building block in pharmaceutical research and development, particularly valued as a key intermediate in the synthesis of kinase inhibitors for oncology.[1] Its synthesis, typically involving the cyclization of a substituted aminopyridine, is a robust process. However, like any multi-step organic synthesis, it is prone to the formation of impurities and side products that can complicate purification and impact final product quality. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, minimize, and manage the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent method involves a one-pot cyclization reaction starting from 2-Amino-6-bromopyridin-3-ol. This precursor is reacted with a suitable acetylating and cyclizing agent. A widely cited method uses triethyl orthoacetate in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) at elevated temperatures.[2] Another common approach is the reaction of the aminophenol with acetic anhydride to form an N-acetyl intermediate, which then undergoes acid- or heat-induced cyclodehydration.
Q2: What are the primary side products I should expect to see in my reaction mixture?
Based on the common synthetic routes, several side products can arise. The most likely impurities are:
-
Unreacted Starting Material (2-Amino-6-bromopyridin-3-ol): Incomplete reaction is a common source of contamination.
-
N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide: This is the key intermediate in the acetic anhydride route. If the cyclization step is incomplete, this species will remain. Its presence indicates insufficient heat or acid catalyst concentration to drive the final dehydration step.
-
O-Acetylated Intermediate: Acetylation can occur at the phenolic hydroxyl group in addition to the amine, leading to a di-acetylated or an O-acetylated species. This is more likely if reaction conditions are not carefully controlled.
-
Dibrominated Products: If the starting material is not the pre-brominated 2-Amino-6-bromopyridin-3-ol, but rather a non-brominated precursor, subsequent bromination steps (e.g., using NBS) can lead to the formation of dibrominated oxazolopyridine species.[3][4] The pyridine ring is generally deactivated towards electrophilic aromatic substitution, but forcing conditions can lead to undesired reactions.[5][6]
-
Hydrolysis Product (Ring-Opened Amide): During aqueous workup or if water is present in the reaction, the oxazole ring, particularly if protonated, can be susceptible to hydrolysis, leading back to the N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide.
Q3: How can I use analytical techniques like TLC, LC-MS, and NMR to identify these side products?
A multi-technique approach is essential for confident identification:
-
Thin-Layer Chromatography (TLC): TLC is your first line of defense for monitoring reaction progress. The starting aminophenol is typically highly polar and will have a low Rf value. The N-acetyl intermediate will be less polar, and the final cyclized product will be the least polar of the three. Run co-spots of your starting material and the reaction mixture to track consumption. Multiple spots indicate the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identification. The expected mass-to-charge ratios (m/z) for the primary species are summarized in the table below. Remember to look for the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br), which appears as two peaks of nearly equal intensity separated by 2 Da.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide definitive structural information. The disappearance of the broad amine (-NH₂) and hydroxyl (-OH) protons from the starting material is a key indicator of reaction progress. The formation of the N-acetyl intermediate will introduce a new methyl singlet around 2.0-2.2 ppm. Upon cyclization to the final product, this methyl signal will shift slightly, and the aromatic protons will show characteristic shifts for the fused heterocyclic system.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction is sluggish, and TLC shows a significant amount of starting material even after prolonged heating.
Root Cause Analysis: This issue typically points to insufficient activation for the cyclization to proceed. The causes could be:
-
Low Reaction Temperature: The cyclodehydration step requires a significant energy input. Temperatures below 120-130°C may be insufficient.[2]
-
Catalyst Deactivation/Insufficiency: Acid catalysts like p-TSA can be neutralized by basic impurities or may be present in too low a concentration. Water in the reaction mixture can also inhibit the catalyst and the dehydrating reagents.
-
Inefficient Dehydrating Agent: In routes that rely on dehydrating agents like polyphosphoric acid (PPA) or triflic anhydride, the agent may be old or have absorbed atmospheric moisture.[7]
Solutions:
-
Verify Temperature: Use a calibrated thermometer to ensure the internal reaction temperature reaches the target (e.g., 130°C for the triethyl orthoacetate method).[2]
-
Add More Catalyst: If the reaction has stalled, a small, incremental addition of the acid catalyst can sometimes restart it. Monitor carefully by TLC.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and ensure starting materials are anhydrous. If using acetic anhydride, ensure it has not hydrolyzed to acetic acid.
Problem: My final product is contaminated with a major impurity that has a mass of M+42 Da compared to the starting material.
Root Cause Analysis: An M+42 mass shift corresponds to the addition of an acetyl group (CH₃CO). This strongly suggests the presence of the N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide intermediate. This occurs when the initial N-acetylation is successful, but the subsequent intramolecular cyclization and dehydration fail to go to completion.
Solutions:
-
Re-subject the Mixture to Cyclization Conditions: If the impurity is isolated, it can often be converted to the desired product. Dissolve the mixture in a high-boiling solvent (e.g., xylenes, Dowtherm™ A) with a catalytic amount of p-TSA and heat under Dean-Stark conditions to remove water and drive the reaction to completion.
-
Optimize the Initial Reaction: Increase the reaction time or temperature of the initial cyclization step. If using a chemical dehydrating agent like POCl₃ or H₂SO₄, ensure it is added at the correct stoichiometry and temperature.[8]
Visualizing Reaction Pathways
The synthesis and potential side reactions can be visualized to better understand the process.
Diagram 1: Main Synthetic Pathway
Caption: Primary reaction pathway for the synthesis.
Diagram 2: Formation of Key Side Products
Caption: Formation pathways for common impurities.
Data Summary Table
The following table summarizes the key compounds and their expected molecular weights, which is crucial for interpreting LC-MS data.
| Compound Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Notes |
| 2-Amino-6-bromopyridin-3-ol | Starting Material | C₅H₅BrN₂O | 187.96 | 188.97 / 190.97 | Highly polar, low Rf on TLC. |
| N-(5-Bromo-3-hydroxypyridin-2-yl)acetamide | Intermediate / Side Product | C₇H₇BrN₂O₂ | 229.97 | 230.98 / 232.98 | Incomplete cyclization product. M+42 from starting material. |
| This compound | Desired Product | C₇H₅BrN₂O | 211.96 | 212.97 / 214.97 | Least polar major component.[1][2] |
| 4,6-Dibromo-2-methyloxazolo[4,5-b]pyridine | Over-bromination Side Product | C₇H₄Br₂N₂O | 289.87 | 290.88 / 292.88 / 294.88 | Possible if brominating the oxazolopyridine core directly. |
Note: Masses are calculated for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br). The [M+H]⁺ column shows the expected m/z for the two major bromine isotopes (⁷⁹Br / ⁸¹Br).
Experimental Protocols
Protocol 1: Optimized Synthesis via Triethyl Orthoacetate
This protocol is adapted from established procedures and optimized to minimize side product formation.[2]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-6-bromopyridin-3-ol (1.0 eq).
-
Reagents: Add triethyl orthoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Reaction: Heat the mixture to 130°C and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the complete consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound as a solid.
Protocol 2: Identification and Characterization Workflow
-
Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis. Prepare a separate, more concentrated sample in deuterated chloroform (CDCl₃) or DMSO-d₆ for NMR analysis.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Run a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% formic acid).
-
Monitor the UV chromatogram and extract the ion chromatograms for the expected m/z values listed in the data table.
-
Confirm the presence of bromine-containing species by identifying the characteristic 1:1 isotopic pattern for [M] and [M+2].
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Identify the starting material by its characteristic aromatic signals and broad -NH₂/-OH peaks.
-
Identify the N-acetyl intermediate by a sharp singlet around 2.2 ppm and the absence of the -NH₂ peak.
-
Confirm the final product by the presence of a methyl singlet (typically ~2.6 ppm) and the clean aromatic signals corresponding to the fused heterocyclic core, with the absence of exchangeable amine and hydroxyl protons.
-
References
- 1. This compound [myskinrecipes.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
Common impurities in commercial 6-Bromo-2-methyloxazolo[4,5-b]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the common impurities in commercial 6-Bromo-2-methyloxazolo[4,5-b]pyridine. Understanding the impurity profile of this critical reagent is paramount for ensuring the reproducibility and success of your synthetic endeavors.
I. Understanding the Impurity Landscape
Commercial this compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1] The presence of impurities can significantly impact downstream reactions, leading to reduced yields, difficult purification, and the formation of undesired byproducts. The majority of impurities in commercial batches arise from the synthetic route and can be categorized as starting materials, reaction byproducts, or degradation products.
The most common synthesis of this compound involves the condensation of 2-amino-6-bromo-3-hydroxypyridine with triethyl orthoacetate.[2] Therefore, an analysis of potential impurities begins with an understanding of this reaction and the starting materials involved.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with commercial this compound.
Q1: I am seeing a lower than expected yield in my coupling reaction using this compound. Could impurities be the cause?
A1: Absolutely. The presence of certain impurities can significantly reduce the yield of your coupling reaction. The most probable culprits are:
-
Unreacted Starting Materials: The presence of unreacted 2-amino-6-bromo-3-hydroxypyridine can interfere with your reaction by competing for the catalyst or other reagents.
-
Hydrolyzed Product: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of N-(6-bromo-3-hydroxypyridin-2-yl)acetamide. This impurity is inactive in most coupling reactions and effectively reduces the concentration of your desired starting material.
Troubleshooting Steps:
-
Purity Assessment: Before use, it is crucial to assess the purity of your commercial this compound. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If significant impurities are detected, purification of the starting material is recommended. Recrystallization from ethanol is a commonly used and effective method.[2]
Q2: My reaction mixture is showing multiple spots on TLC, even at the start of the reaction. What could be the reason?
A2: This observation strongly suggests the presence of impurities in your starting material. Besides the unreacted starting materials and hydrolyzed product mentioned above, other potential impurities originating from the synthesis of 2-amino-6-bromo-3-hydroxypyridine could be present. The synthesis of this precursor often involves the bromination of 2-amino-3-hydroxypyridine.
Potential Impurities from Precursor Synthesis:
-
Isomeric Bromopyridines: Incomplete control over the bromination reaction can lead to the formation of isomeric dibromo- or tribromo-pyridines. These can be carried through the synthesis and interfere with subsequent reactions.
-
Unbrominated Precursor: Residual 2-amino-3-hydroxypyridine in the starting material will lead to the formation of 2-methyloxazolo[4,5-b]pyridine as a byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple spots on initial TLC.
Q3: How can I detect and quantify the common impurities in my sample?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
| Impurity Class | Recommended Analytical Technique(s) | Expected Observations |
| Starting Materials | HPLC, LC-MS, ¹H NMR | Peaks corresponding to the retention time/mass of 2-amino-6-bromo-3-hydroxypyridine. In ¹H NMR, characteristic aromatic signals of the precursor. |
| Reaction Byproducts | HPLC, LC-MS | Peaks with different retention times and mass-to-charge ratios corresponding to over-brominated or under-brominated analogs. |
| Degradation Products | HPLC, LC-MS | A peak corresponding to the hydrolyzed product, N-(6-bromo-3-hydroxypyridin-2-yl)acetamide, which will have a different retention time and a higher mass. |
Q4: What is the best way to purify commercial this compound?
A4: For most common impurities, recrystallization is an effective and straightforward purification method.
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a standard procedure for the purification of commercial this compound by recrystallization from ethanol.
Materials:
-
Commercial this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the commercial this compound in a minimal amount of hot ethanol. Add the ethanol portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out. To maximize recovery, you can place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required depending on the specific instrument and column used.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram. The peak corresponding to this compound should be the major peak. Any other peaks represent impurities. The relative percentage of each impurity can be estimated by integrating the peak areas.
IV. Logical Relationships of Impurity Formation
The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of this compound.
Caption: Potential pathways for impurity formation.
V. References
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting Low Yields in Heck Reactions with Bromopyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Heck reaction, specifically when using bromopyridine substrates. The unique electronic properties of the pyridine ring can introduce complexities not always seen with standard aryl bromides. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction yields.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in Heck reactions involving bromopyridines can be frustrating. This section is structured to help you diagnose the problem based on common symptoms observed during your experiment.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis by TLC, GC, or LC-MS shows a significant amount of unreacted bromopyridine. This is a common starting point for troubleshooting.
Potential Cause 1: Catalyst Inactivation by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1] This is a primary challenge when working with pyridyl substrates.
-
Expert Insight: The position of the bromine atom on the pyridine ring significantly influences the degree of catalyst inhibition. 2-Bromopyridines are particularly notorious for this issue due to the proximity of the nitrogen to the reaction center, which facilitates chelation to the palladium. 3- and 4-bromopyridines are generally less problematic in this regard.
Troubleshooting Steps:
-
Ligand Screening: The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, RuPhos, and XPhos have demonstrated success in mitigating catalyst inhibition by heteroaromatic substrates.[1] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong σ-donating ability and thermal stability.[2][3]
-
-
Increase Catalyst Loading: If ligand screening is not fruitful, a modest increase in the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation. However, this should not be the first resort as it increases cost and the potential for side reactions.
-
Consider a Different Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better performance and reproducibility.
dot
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Palladium Black
You observe a black precipitate in your reaction flask, which is a tell-tale sign of catalyst decomposition.[4]
Potential Cause: Aggregation of Pd(0)
Palladium black is finely divided, elemental palladium that has precipitated out of the solution.[4] This indicates that the active Pd(0) catalytic species is not sufficiently stabilized and is aggregating, rendering it inactive.[4][5]
Troubleshooting Steps:
-
Ensure Ligand Efficacy: The primary role of the ligand is to stabilize the Pd(0) species.[4]
-
Action: Re-evaluate your ligand choice. If using monodentate ligands like PPh₃, consider switching to a more robust chelating diphosphine ligand or a bulky monodentate ligand as mentioned above. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1, depending on the ligand and palladium source).
-
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition.[2][3]
-
Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1]
-
Action: Ensure your reaction setup is properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1] This includes degassing the solvent and ensuring all reagents are added under inert conditions.
-
Issue 3: Significant Formation of Side Products (e.g., Debromination)
Your desired product is forming, but it's contaminated with a significant amount of the debrominated pyridine starting material.
Potential Cause: Hydrodehalogenation
This side reaction occurs when the arylpalladium intermediate reacts with a hydride source in the reaction mixture instead of the alkene.[1]
Troubleshooting Steps:
-
Scrutinize the Base and Solvent: Some bases and solvents can act as hydride donors, particularly at elevated temperatures.
-
Base Selection: Avoid bases that can readily provide a hydride. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over some organic amine bases.[1]
-
Solvent Purity: Ensure your solvent is anhydrous and of high purity. Some solvents, like certain grades of DMF, can contain impurities (e.g., dimethylamine) that can promote side reactions. Using a freshly opened bottle or a recently purified solvent is advisable.
-
-
Purity of Reagents: Ensure all reagents, especially the alkene, are pure and free from potential hydride-donating impurities.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is generally best for Heck reactions with bromopyridines?
There is no single "best" catalyst, as the optimal choice depends on the specific bromopyridine isomer and the alkene coupling partner. However, a good starting point is often a combination of a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands are effective at preventing catalyst inhibition by the pyridine nitrogen.[1]
Q2: What is the optimal base and solvent combination for this type of reaction?
A common and effective combination is an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF, DMAc, or NMP.[2][6] Triethylamine (Et₃N) is also a frequently used base.[7] The choice can be substrate-dependent, and a small screen of bases and solvents is often a worthwhile endeavor during optimization. For instance, in some cases, a mixture of an organic solvent with water can be beneficial.[2][8]
Q3: Can microwave irradiation improve my low yields?
Yes, microwave-assisted heating can be a powerful tool for improving yields and reducing reaction times in Heck reactions.[9][10][11] The rapid and uniform heating provided by microwaves can help to overcome activation barriers and may reduce the formation of side products by minimizing the overall time the reaction mixture is exposed to high temperatures.[10][12] This can be particularly beneficial for less reactive bromopyridines.[9]
Q4: My reaction is sluggish. Besides changing the catalyst, what else can I try?
If your reaction is slow or stalls, consider the following:
-
Temperature: Ensure the reaction temperature is optimal. Heck reactions often require temperatures in the range of 80-140 °C.[2]
-
Concentration: Very dilute conditions can slow down the reaction rate. Try increasing the concentration of your reactants.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially in biphasic or aqueous media.[8]
Q5: How does the position of the bromine atom on the pyridine ring affect the reaction?
The reactivity of bromopyridines in Heck reactions generally follows the order: 3-bromopyridine > 4-bromopyridine > 2-bromopyridine.
-
3- and 4-Bromopyridines: These isomers are electronically similar to bromobenzene and typically undergo Heck reactions more readily. A recent study highlighted that for 3-bromopyridine, a supramolecular catalyst design can enhance reactivity.[13][14]
-
2-Bromopyridine: This isomer is often the most challenging due to the proximity of the nitrogen atom, which can chelate to the palladium catalyst and inhibit its activity.[1] Overcoming this often requires the use of specialized bulky ligands.[1]
Comparative Table of Successful Heck Reaction Conditions for Bromopyridines
| Bromopyridine Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Butyl acrylate | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 78 | [13] |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ / Supramolecular Ligand L | K₂CO₃ | Toluene | 130 | 95 | [13] |
| 2-Bromopyridine | Styrene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | ~70-80 (Typical) | General Knowledge |
| 4-Bromopyridine | Methyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | ~80-90 (Typical) | General Knowledge |
Note: "General Knowledge" entries are representative conditions based on established principles of cross-coupling chemistry, as specific literature examples for every permutation can be varied.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Heck Reaction with Bromopyridine
This protocol provides a framework for systematically screening different ligands to identify the optimal conditions for your specific substrates.
-
Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the bromopyridine (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, prepare stock solutions of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the various ligands to be screened (e.g., SPhos, XPhos, P(t-Bu)₃; 4 mol%) in a degassed solvent (e.g., dioxane or toluene).
-
Reagent Addition: Add the degassed solvent to each reaction vial, followed by the appropriate amounts of the palladium and ligand stock solutions.
-
Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: Monitor the reaction progress at set time points (e.g., 2, 6, 12, 24 hours) by taking small aliquots for analysis by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is deemed complete (or has stalled), cool the vials to room temperature. Dilute the contents with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to determine the isolated yield.
dot
Caption: Workflow for ligand screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 14. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: HPLC Purity Analysis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) purity analysis of 6-Bromo-2-methyloxazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this specific heterocyclic compound. The information herein is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable analytical outcomes.
Foundational Knowledge: Understanding the Analyte and Method
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors used in cancer therapy.[1] Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for assessing its purity.
The pyridine moiety in the structure imparts a basic character, which can lead to challenging peak shapes (tailing) on traditional silica-based C18 columns due to interactions with residual acidic silanols.[2] Method development and troubleshooting, therefore, often focus on mitigating these secondary interactions to achieve symmetrical peaks and accurate quantification.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | White to gray to yellow solid | [1] |
| Storage | -20°C, dry seal | [1] |
Recommended HPLC Method for Purity Analysis
This section provides a validated starting method for the purity analysis of this compound. It's crucial to perform system suitability tests before running any samples to ensure the chromatographic system is performing adequately.[3]
Experimental Protocol
Objective: To determine the purity of this compound and quantify any related impurities.
Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC vials
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic acid in Water | Formic acid helps to protonate silanols, reducing peak tailing for basic compounds.[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 10% B to 90% B over 15 min | A gradient is often necessary to elute both polar and non-polar impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detector | UV at 275 nm | Pyridine-containing structures generally have strong UV absorbance in this region.[2] |
System Suitability: Before sample analysis, inject a standard solution six times. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[3][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems you might encounter during the analysis of this compound.
Peak Shape Issues
Question: My main peak is tailing (asymmetric with a drawn-out tail). What could be the cause and how do I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives.[2] It's often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[6]
Potential Causes & Solutions:
-
Insufficient Mobile Phase Modifier: The acidic modifier (e.g., formic acid) may not be at a high enough concentration to effectively protonate the silanol groups.
-
Solution: Increase the concentration of formic acid to 0.2% or consider using a stronger acid like trifluoroacetic acid (TFA) at 0.1%. Be aware that TFA can be difficult to remove from the column and may suppress MS signals if used.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type. Consider using a column with end-capping technology or a hybrid particle column, which are more resistant to basic conditions.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7]
-
Solution: Reduce the sample concentration or the injection volume.[7]
-
-
Inappropriate pH: The mobile phase pH might be too high, causing the analyte to be in its neutral form and interact more strongly with the stationary phase.
-
Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the pyridine nitrogen to keep it protonated and minimize secondary interactions.
-
Question: My peak is fronting (a sharp front with a rounded back). What does this indicate?
Answer: Peak fronting is typically a sign of column overload or poor sample solubility.[8][9]
Potential Causes & Solutions:
-
Column Overload: You are injecting too much sample mass onto the column.[9]
-
Poor Sample Solubility: The sample may not be fully dissolved in the injection solvent, or the injection solvent is much stronger than the mobile phase.
Question: I'm seeing split peaks for my main component. What's happening?
Answer: Split peaks can arise from issues with the column, the injector, or sample preparation.[6][7]
Potential Causes & Solutions:
-
Column Void or Channeling: A void may have formed at the head of the column due to packing bed collapse.[9]
-
Plugged Frit: The inlet frit of the column could be partially blocked.[9]
-
Solution: Replace the inlet frit. If that's not possible, back-flushing the column may dislodge the blockage.
-
-
Injector Issues: A worn rotor seal in the injector can cause sample to be introduced improperly, leading to a split peak.[7]
-
Solution: Perform injector maintenance and replace the rotor seal if necessary.
-
-
Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.[9]
-
Solution: As with peak fronting, prepare your sample in the mobile phase whenever feasible.
-
Retention Time and Baseline Issues
Question: My retention times are shifting from run to run. Why is this happening?
Answer: Retention time variability points to a lack of stability in the chromatographic system.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: The column was not given enough time to equilibrate with the initial mobile phase conditions before injection.
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection and between runs if there are significant gradient changes.
-
-
Fluctuating Column Temperature: The column temperature is not stable.
-
Solution: Use a reliable column oven and allow it to stabilize before starting the analysis.[10]
-
-
Mobile Phase Composition Changes: The mobile phase was not prepared accurately, or it is evaporating over time, changing the organic-to-aqueous ratio.
-
Solution: Prepare fresh mobile phase daily. Keep mobile phase reservoirs covered to minimize evaporation. If using an online mixer, ensure the pump's proportioning valves are functioning correctly.
-
-
Pump Issues: The HPLC pump is not delivering a consistent flow rate, possibly due to air bubbles or worn seals.
Question: I'm observing a noisy or drifting baseline. What are the common causes?
Answer: A poor baseline can interfere with the accurate integration of small impurity peaks.
Potential Causes & Solutions:
-
Contaminated Mobile Phase: One or more of the mobile phase components may be contaminated.[10]
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase.
-
-
Air Bubbles in the System: Air bubbles passing through the detector will cause baseline noise.
-
Solution: Ensure the mobile phase is properly degassed. Check for leaks in the system that could introduce air.
-
-
Detector Lamp Failing: The detector lamp may be nearing the end of its life.
-
Solution: Check the lamp's energy output. If it's low, replace the lamp.
-
-
Column Bleed: The stationary phase is slowly "bleeding" off the column, which can be exacerbated by harsh mobile phase conditions (e.g., high pH).
-
Solution: Flush the column with a strong solvent like isopropanol. If bleed continues, the column may need replacement. Ensure the mobile phase pH is within the column's recommended operating range.
-
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting HPLC issues.
Frequently Asked Questions (FAQs)
Q1: How often should I validate my HPLC method? A1: According to ICH guidelines, method validation is required before its initial use for routine analysis.[12] Revalidation is necessary whenever there are significant changes to the method, such as a change in the column, mobile phase composition, or when the method is transferred to another laboratory.[12]
Q2: What is a stability-indicating HPLC method, and do I need one for this compound? A2: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products. For a compound used in drug development, developing a stability-indicating method is crucial for assessing the drug's shelf life and storage conditions.[13] You would need to perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrate that any resulting degradants are resolved from the main peak.[13]
Q3: Can I use a different column than the one recommended? A3: Yes, but it will require method re-validation. If you switch to a different column, even one with the same stationary phase (e.g., C18), differences in silica chemistry, particle size, and surface area can affect retention times and selectivity. You must verify that the new column meets all system suitability requirements and provides the necessary resolution between the main peak and all known impurities.
Q4: My sample is showing an impurity that I haven't seen before. What should I do? A4: First, confirm it's not a ghost peak from a previous injection by running a blank.[7] If the peak is real, it could be a new impurity from a change in the manufacturing process or a degradation product. The next steps would involve identifying the impurity, typically using a mass spectrometer (LC-MS), and quantifying it. The method may need to be adjusted and re-validated to ensure this new impurity is properly separated and measured.[12]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. helixchrom.com [helixchrom.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. youtube.com [youtube.com]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
A Comparative Analysis of the Reactivity of Brominated Oxazolopyridine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the oxazolopyridine core represents a privileged structure, present in numerous biologically active compounds. Brominated oxazolopyridine isomers, in particular, serve as versatile synthetic intermediates, offering a gateway to a diverse array of molecular architectures through various cross-coupling and functionalization reactions. However, the reactivity of these isomers is not uniform; the position of the bromine atom on the fused ring system profoundly influences its susceptibility to chemical transformation.
This guide provides an in-depth comparative analysis of the reactivity of key brominated oxazolopyridine isomers. We will delve into the underlying electronic and steric factors governing their behavior in three pivotal reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and lithiation-bromine exchange. By understanding these nuances, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions and improved yields of desired products.
The Landscape of Brominated Oxazolopyridine Isomers
The oxazolopyridine scaffold can exist in different isomeric forms, with the two most common being oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine. Bromination of these parent structures can lead to a variety of mono-brominated isomers. This guide will focus on a comparative analysis of representative isomers to illustrate the key principles of reactivity.
I. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds.[1][2] The reactivity of brominated oxazolopyridines in this reaction is dictated by the electronic properties of the carbon-bromine bond and steric hindrance around the reaction center.
Theoretical Framework: Electronic and Steric Effects
The pyridine ring is electron-deficient, and this deficiency is not uniform across all positions. The positions ortho and para to the pyridine nitrogen (positions 2, 4, and 6) are more electron-deficient than the meta position (positions 3 and 5). Consequently, a bromine atom at an electron-deficient position is generally more reactive towards the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[3]
Furthermore, the fused oxazole ring introduces additional electronic perturbations. The oxygen and nitrogen atoms of the oxazole ring can also influence the electron density of the adjacent pyridine ring. Steric hindrance from neighboring substituents can also play a significant role, potentially impeding the approach of the bulky palladium catalyst.[4]
Comparative Reactivity (Hypothetical Data)
To illustrate the expected differences in reactivity, consider the Suzuki-Miyaura coupling of various brominated oxazolopyridine isomers with phenylboronic acid. The following table summarizes hypothetical but chemically reasonable experimental outcomes.
| Isomer | Bromine Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | 6-bromo-oxazolo[4,5-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| B | 5-bromo-oxazolo[4,5-b]pyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 18 | 70 |
| C | 7-bromo-oxazolo[5,4-b]pyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 10 | 90 |
| D | 5-bromo-oxazolo[5,4-b]pyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 65 |
Analysis of Reactivity:
-
Isomers A and C (6-bromo-oxazolo[4,5-b]pyridine and 7-bromo-oxazolo[5,4-b]pyridine): The bromine atom in these isomers is located at a position para to the pyridine nitrogen, which is electronically activated towards oxidative addition. This is expected to lead to higher reactivity and better yields under standard Suzuki-Miyaura conditions.
-
Isomers B and D (5-bromo-oxazolo[4,5-b]pyridine and 5-bromo-oxazolo[5,4-b]pyridine): The bromine at the 5-position is at a meta-like position relative to the pyridine nitrogen, making it less electron-deficient and therefore less reactive. Harsher reaction conditions (higher temperature, stronger base, or more sophisticated catalyst systems) may be required to achieve comparable yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method that can be adapted for various brominated oxazolopyridine isomers.[5][6]
Materials:
-
Brominated oxazolopyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the brominated oxazolopyridine isomer, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a stream of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[7][8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of brominated oxazolopyridines in this reaction is influenced by electronic and steric factors.
Comparative Reactivity (Hypothetical Data)
The following table presents hypothetical data for the Buchwald-Hartwig amination of different brominated oxazolopyridine isomers with aniline.
| Isomer | Bromine Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| A | 6-bromo-oxazolo[4,5-b]pyridine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 8 | 92 |
| B | 5-bromo-oxazolo[4,5-b]pyridine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 120 | 24 | 75 |
| C | 7-bromo-oxazolo[5,4-b]pyridine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 90 | 6 | 95 |
| D | 5-bromo-oxazolo[5,4-b]pyridine | Pd(OAc)₂/Xantphos | NaOtBu | Dioxane | 120 | 30 | 70 |
Analysis of Reactivity:
The reactivity trends in Buchwald-Hartwig amination generally mirror those observed in Suzuki-Miyaura coupling. Positions that are more electron-deficient facilitate the initial oxidative addition step, leading to faster reactions and higher yields. Therefore, isomers A and C are expected to be more reactive than isomers B and D . The choice of ligand is also critical, with bulky, electron-rich phosphine ligands often being necessary for the amination of less reactive aryl bromides.[10][11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that should be optimized for specific substrates.[7][12]
Materials:
-
Brominated oxazolopyridine isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the brominated oxazolopyridine isomer and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromo-2-methyloxazolo[4,5-b]pyridine and its Chloro Analog
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active molecules, including kinase inhibitors with potential applications in oncology.[1][2] The nature of the substituent at the 6-position, in this case, a halogen, is expected to significantly modulate the compound's physicochemical properties and, consequently, its biological efficacy. This guide will explore the nuances of this halogen substitution, offering insights into the anticipated similarities and differences in the biological profiles of these two analogs.
The Oxazolo[4,5-b]pyridine Core: A Foundation for Kinase Inhibition
The oxazolo[4,5-b]pyridine ring system is a bioisostere of purine, a key component of nucleic acids and a fundamental building block in numerous signaling molecules, including ATP, the primary phosphate donor in kinase-catalyzed reactions. This structural mimicry allows oxazolo[4,5-b]pyridine derivatives to effectively compete with ATP for binding to the active site of various kinases. The nitrogen atoms in the pyridine and oxazole rings can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the hinge region of the kinase domain, a critical determinant of inhibitor binding.[3]
Derivatives of the closely related imidazo[4,5-b]pyridine and thiazolo[5,4-b]pyridine scaffolds have demonstrated potent inhibition of a range of kinases, including Aurora kinases, FLT3, and c-KIT, which are implicated in various cancers.[3][4][5] Given this precedent, it is highly probable that both 6-Bromo-2-methyloxazolo[4,5-b]pyridine and its chloro analog will exhibit inhibitory activity against one or more protein kinases, making them promising candidates for anticancer drug discovery.
Synthesis of 6-Halo-2-methyloxazolo[4,5-b]pyridines
The synthesis of this compound is well-documented and typically proceeds via the cyclization of 2-amino-6-bromopyridin-3-ol with triethyl orthoacetate.[6] A similar synthetic strategy can be reasonably inferred for the chloro analog, starting from 2-amino-6-chloropyridin-3-ol.
DOT Script for the Synthesis of 6-Halo-2-methyloxazolo[4,5-b]pyridines
Caption: Synthetic routes for 6-bromo and the proposed route for 6-chloro-2-methyloxazolo[4,5-b]pyridine.
Structure-Activity Relationship: A Tale of Two Halogens
The substitution of a bromine atom with a chlorine atom at the 6-position of the oxazolo[4,5-b]pyridine core is a classic example of bioisosteric replacement.[7] While both are halogens and share certain chemical properties, their differences in size, electronegativity, and polarizability can lead to distinct pharmacological profiles.[8][9]
| Property | Bromine (Br) | Chlorine (Cl) | Potential Impact on Biological Activity |
| Van der Waals Radius (Å) | 1.85 | 1.75 | The larger size of bromine may lead to steric hindrance or favorable van der Waals interactions within the target's binding pocket. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | The higher electronegativity of chlorine can alter the electron density of the pyridine ring, potentially influencing hydrogen bonding interactions and metabolic stability. |
| Polarizability (ų) | 4.77 | 3.03 | Bromine's greater polarizability can result in stronger London dispersion forces, which may enhance binding affinity to hydrophobic pockets. |
| Lipophilicity (Hansch-Leo π) | +0.86 | +0.71 | The slightly higher lipophilicity of the bromo-substituent may affect cell permeability and plasma protein binding. |
Based on these physicochemical differences, the following hypotheses can be formulated regarding the comparative biological activity:
-
Binding Affinity: The larger size and greater polarizability of bromine could lead to enhanced binding affinity if the target's active site has a suitable hydrophobic pocket that can accommodate the larger halogen. Conversely, the smaller chlorine atom might be favored in sterically constrained binding sites.
-
Pharmacokinetics: The difference in lipophilicity may influence the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds. The slightly more lipophilic bromo-analog might exhibit better membrane permeability but could also be more susceptible to metabolic degradation.
-
Selectivity: The subtle electronic and steric differences between bromine and chlorine can lead to altered binding orientations and interactions with off-target proteins, resulting in different selectivity profiles across the kinome.
Proposed Experimental Protocols for a Head-to-Head Comparison
To empirically validate the predicted differences in biological activity, a series of in vitro assays should be performed. The following protocols provide a standardized framework for such a comparative study.
In Vitro Kinase Inhibition Assay
This assay will determine the inhibitory potency of the compounds against a panel of relevant protein kinases.
DOT Script for the In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for determining the in vitro kinase inhibitory activity.
Detailed Protocol:
-
Reagents and Materials: Recombinant human kinases, corresponding peptide substrates, ATP, kinase assay buffer, 96- or 384-well plates, plate reader.
-
Compound Preparation: Prepare stock solutions of this compound and 6-Chloro-2-methyloxazolo[4,5-b]pyridine in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. In each well, add the kinase and the test compound at various concentrations. b. Incubate for a predetermined period to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. After a set incubation time, stop the reaction and measure the remaining ATP or the phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Cell Proliferation Assay (MTT Assay)
This assay will assess the cytotoxic effects of the compounds on cancer cell lines.
DOT Script for the MTT Cell Proliferation Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Culture: Culture relevant human cancer cell lines (e.g., a panel representing different tumor types) in appropriate media.
-
Assay Procedure: a. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the bromo and chloro analogs. c. Incubate the plates for 72 hours. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. e. Remove the medium and add DMSO to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Conclusion
While a definitive, data-driven comparison of the biological activities of this compound and its chloro analog awaits empirical investigation, this guide provides a robust framework for understanding their potential as kinase inhibitors and anticancer agents. The subtle yet significant physicochemical differences between bromine and chlorine are likely to translate into distinct biological profiles, affecting their potency, selectivity, and pharmacokinetic properties. The proposed experimental protocols offer a clear path for researchers to elucidate these differences and to determine which of these halogenated oxazolo[4,5-b]pyridines holds greater promise as a lead compound in drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [myskinrecipes.com]
- 3. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. CN102858769A - Pyrazolopyridine kinase inhibitors - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. US20050101626A1 - Imidazo-fused oxazolo[4,5-beta]pyridine and imidazo-fused thiazolo[4,5-beta]pyridine based tricyclic compounds and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Bromo-2-methyloxazolo[4,5-b]pyridine and Its Precursors
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among them, the oxazolo[4,5-b]pyridine core is a privileged structure, serving as a foundational element in the development of potent kinase inhibitors for oncology and agents targeting the central nervous system[1]. The successful synthesis of derivatives like 6-Bromo-2-methyloxazolo[4,5-b]pyridine (CAS 494747-09-0) is a critical step, demanding unambiguous structural confirmation at every stage.
This in-depth guide provides a comparative spectroscopic analysis of this compound and its essential precursors: 2-amino-5-bromopyridin-3-ol and acetic anhydride . Our objective is to move beyond mere data presentation and delve into the causal relationships between chemical transformations and their spectroscopic signatures. By understanding why the spectra change, researchers can gain confidence in their synthetic outcomes, troubleshoot reactions effectively, and ensure the integrity of their results. This guide is designed as a self-validating framework, grounding every analytical claim in verifiable experimental data and established spectroscopic principles.
The Synthetic Pathway: From Precursors to Product
The synthesis of this compound is achieved through a cyclocondensation reaction. The nucleophilic amino and hydroxyl groups of 2-amino-5-bromopyridin-3-ol attack an acetylating agent, in this case represented by acetic anhydride, leading to intramolecular cyclization and the formation of the fused oxazole ring system.
References
A Comparative Guide to the Validated HPLC Method for Quantification of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
This guide provides an in-depth analysis of a robust, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 6-Bromo-2-methyloxazolo[4,5-b]pyridine, a key heterocyclic intermediate in pharmaceutical research and development. We will explore the rationale behind the method's development, present a comprehensive validation protocol according to ICH guidelines, and compare its performance against alternative analytical techniques. This document is intended for researchers, analytical chemists, and drug development professionals who require reliable and accurate quantification of this compound.
Introduction: The Analytical Imperative for this compound
This compound is a halogenated heterocyclic compound whose scaffold is of significant interest in medicinal chemistry. The presence of the oxazolo[4,5-b]pyridine core, combined with a reactive bromine atom, makes it a versatile building block for synthesizing a wide range of biologically active molecules.[1][2] Accurate quantification is critical for several reasons:
-
Reaction Monitoring: To determine reaction completion and yield during synthesis.[3]
-
Purity Assessment: To quantify the compound in the presence of starting materials, by-products, and other impurities.[4]
-
Stability Studies: To assess its degradation over time under various storage conditions.
-
Quality Control: To ensure batch-to-batch consistency in manufacturing processes.
Given the compound's structural features—a fused aromatic system and moderate polarity—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the premier analytical choice for its high resolution, sensitivity, and specificity.[5][6]
Part 1: A Validated RP-HPLC Method for Accurate Quantification
While a specific monograph for this compound may not exist, a robust method can be developed and validated based on its physicochemical properties and established chromatographic principles.
Causality in Method Development
The choices made during method development are grounded in the chemical nature of the analyte and the principles of chromatography.
-
Mode of Separation (Reversed-Phase): this compound possesses both nonpolar (bromophenyl moiety, methyl group) and polar (oxazole and pyridine nitrogens) characteristics. This amphiphilic nature makes it an ideal candidate for RP-HPLC, where a nonpolar stationary phase (like C18) separates compounds based on their hydrophobicity.[7]
-
Stationary Phase (C18 Column): An octadecylsilane (C18) column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of moderately polar to nonpolar compounds. A column with 3-5 µm particles offers a good balance between efficiency and backpressure.[8]
-
Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile (ACN) and water is a common and effective mobile phase for RP-HPLC. ACN is chosen for its low viscosity, UV transparency, and strong elution strength. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) is often beneficial to suppress the ionization of the basic pyridine nitrogen, ensuring a single, sharp, and symmetrical peak shape.[9]
-
Detection (PDA/UV): The fused oxazolo[4,5-b]pyridine ring system constitutes a significant chromophore, which is expected to exhibit strong UV absorbance. A photodiode array (PDA) detector allows for scanning across a range of wavelengths to determine the absorbance maximum (λ-max), ensuring maximum sensitivity and allowing for peak purity analysis.[8][10]
Experimental Protocol: Proposed HPLC Method
This protocol describes a starting point for the analysis, which must be followed by a rigorous validation process.
Chromatographic Conditions:
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic elution with 60% B. (Note: A gradient may be developed if impurities are close to the main peak).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for λ-max (likely between 230-280 nm), monitor at λ-max.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh a quantity of the test sample expected to contain 25 mg of the analyte and prepare similarly to the standard stock solution. Dilute to a final target concentration of 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
Caption: Workflow for HPLC Method Validation per ICH Guidelines.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix).[8] | The analyte peak should be free of interference from placebo, known impurities, and degradation products. Peak purity index should be > 0.995. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12] | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[11] | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision (Inter-day/analyst): RSD ≤ 2.0%.[4] |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4] | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. Precision at LOQ should have RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] | The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Part 2: Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for this application, other techniques can be considered depending on the specific analytical need.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. japsonline.com [japsonline.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
Comparative Guide to the Definitive Structural Confirmation of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Introduction: The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science, finding applications as kinase inhibitors and organic luminophores.[1] The precise molecular architecture of any novel derivative is a critical determinant of its biological activity and physical properties. For 6-Bromo-2-methyloxazolo[4,5-b]pyridine, a key intermediate in the synthesis of complex pharmaceutical agents, unambiguous structural verification is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. This guide provides an in-depth comparison of the primary analytical techniques used for its structural elucidation, with a principal focus on the gold-standard method: single-crystal X-ray diffraction. We will explore the causality behind experimental choices and compare the depth of information provided by crystallography against complementary spectroscopic techniques.
Part 1: The Gold Standard—Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction stands alone as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, offering an unparalleled level of detail that other methods can only infer. The core principle relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a single crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be precisely determined.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of an SC-XRD experiment is rooted in a protocol designed for precision and reproducibility. Each step validates the next, from crystal quality assessment to the final refined structure.
Step 1: Crystal Growth & Selection The paramount prerequisite for a successful SC-XRD experiment is the cultivation of a high-quality single crystal. For this compound, this is typically achieved through slow evaporation of a saturated solution. The choice of solvent is critical; a solvent system in which the compound is sparingly soluble is ideal.
-
Preparation: Dissolve the synthesized this compound powder in a minimal amount of a suitable solvent mixture (e.g., ethanol/ethyl acetate) with gentle warming to achieve saturation.
-
Crystallization: Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This slow process is crucial to prevent the formation of polycrystalline aggregates.
-
Selection: Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects. Mount the crystal on a cryo-loop.
Step 2: Data Collection The crystal is flash-cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
Mounting: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker Kappa Apex II).
-
Data Acquisition: X-ray diffraction data are collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å).[2] A series of diffraction images are recorded as the crystal is rotated through various angles.
Step 3: Structure Solution and Refinement This phase involves converting the raw diffraction data into a final, validated molecular structure.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods (e.g., using SHELXS software).[3]
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F² (e.g., using SHELXL software).[2] This iterative process minimizes the difference between the observed and calculated diffraction patterns, improving the accuracy of atomic positions, bond lengths, and angles.
Visualization: SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Presentation: Crystallographic Parameters
The definitive output of an SC-XRD experiment is a crystallographic information file (CIF) containing all relevant data. A summary is presented below.
| Parameter | Value (Hypothetical, based on similar structures[4]) | Significance |
| Chemical Formula | C₇H₅BrN₂O | Confirms elemental composition in the unit cell. |
| Formula Weight | 213.03 g/mol | Matches theoretical molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a = 6.91, b = 7.17, c = 29.63 | Dimensions of the unit cell. |
| β (°) | 93.92 | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1466.8 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R1) | ~0.035 | A low value indicates a good fit between the model and data. |
| Goodness-of-fit (GOF) | ~1.05 | A value close to 1.0 indicates a successful refinement. |
Part 2: Orthogonal & Complementary Techniques
While SC-XRD provides the ultimate structural proof, it requires a suitable single crystal, which may not always be obtainable. Furthermore, it describes the molecule in the solid state, which can differ from its conformation in solution. Therefore, spectroscopic methods like NMR and Mass Spectrometry are indispensable tools that provide complementary and corroborating evidence.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining molecular structure in solution. It probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), providing information about connectivity and stereochemistry.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is important to avoid interfering signals.[5]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., Bruker AVANCE 400 MHz).[6]
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation to obtain the frequency-domain spectrum.
Visualization: NMR Analysis Workflow
Caption: Workflow for Structural Analysis via NMR Spectroscopy.
Data Presentation: Expected NMR Signals
Based on the known structure and data from similar compounds[5][7], the following signals would be expected.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.6 | Singlet | 3H | Methyl (CH₃) at C2 |
| ¹H | ~7.5 | Doublet | 1H | Aromatic H at C7 |
| ¹H | ~8.1 | Doublet | 1H | Aromatic H at C5 |
| ¹³C | ~15 | Quartet | - | Methyl Carbon |
| ¹³C | ~115-150 | Multiple Signals | - | Aromatic & Heterocyclic Carbons |
| ¹³C | ~165 | Singlet | - | Oxazole Carbon (C2) |
B. High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule. For structural confirmation, its primary role is to verify the elemental composition.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR) using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Data Analysis: Determine the m/z value of the molecular ion peak ([M+H]⁺) to four or five decimal places. Compare this experimental mass to the theoretical mass calculated for the proposed formula, C₇H₅BrN₂O.
Visualization: HRMS Workflow
Caption: Workflow for Molecular Formula Confirmation via HRMS.
Data Presentation: Mass Spectrometry Data
The key output is the validation of the molecular formula through a highly accurate mass measurement.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₇H₅BrN₂O | Proposed elemental composition. |
| Theoretical Mass [M+H]⁺ | 211.9661 (for ⁷⁹Br), 213.9641 (for ⁸¹Br) | Calculated exact mass for the protonated molecule. |
| Experimental Mass [M+H]⁺ | Found: 211.966x, 213.964x | A match within 5 ppm confirms the formula.[8] |
| Isotopic Pattern | ~1:1 ratio for M and M+2 peaks | Characteristic signature of a single bromine atom. |
Part 3: Comparative Analysis & Conclusion
No single technique provides all the necessary information. True scientific integrity is achieved by integrating data from orthogonal methods.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Atom connectivity, structure in solution, dynamics | Molecular formula, isotopic information |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble compound (~5-10 mg) | Small amount, soluble (~1 µg) |
| State of Matter | Solid state | Solution | Gas phase (ions) |
| Destructive? | No | No | Yes (consumes sample) |
| Key Strength | Unambiguous, definitive structural proof | Excellent for connectivity and solution-state structure | Unmatched accuracy for formula confirmation |
| Key Limitation | Requires a suitable single crystal | Provides inferred, not direct, 3D structure | Provides no connectivity information |
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides an irrefutable three-dimensional map of the molecule, serving as the ultimate structural benchmark. However, its application is contingent on successful crystallization.
In the holistic framework of modern chemical analysis, NMR spectroscopy and high-resolution mass spectrometry are essential, synergistic partners. HRMS first validates the molecular formula with exquisite precision[8], while NMR confirms the atomic connectivity and constitution in the solution phase, which is often more relevant for biological applications.[6][7] The convergence of data from all three techniques—the exact mass from HRMS, the connectivity from NMR, and the absolute spatial arrangement from SC-XRD—constitutes a self-validating system that provides the highest possible confidence in the structure of a novel compound.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Palladium Catalysis for Cross-Coupling of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Introduction: The Strategic Importance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic motif frequently encountered in modern drug discovery. Its unique structural and electronic properties make it a key building block in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors for oncology and novel agents targeting the central nervous system.[1] The functionalization of this scaffold is paramount for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose.[2][3]
This guide provides a comparative analysis of various palladium catalyst systems for the cross-coupling of 6-Bromo-2-methyloxazolo[4,5-b]pyridine. We will delve into the mechanistic nuances of different reaction types, compare the performance of common catalyst systems with supporting data, and provide detailed, field-tested protocols to enable researchers to select and execute the optimal strategy for their synthetic goals.
The Substrate: Understanding this compound
The reactivity of this compound in cross-coupling is dictated by the electronic nature of the heterocyclic system. The pyridine ring is electron-deficient, which generally facilitates the initial oxidative addition step—the rate-limiting step in many catalytic cycles—compared to electron-rich aryl bromides. The synthesis of the starting material is straightforward, commonly achieved by the condensation of 2-amino-6-bromopyridin-3-ol with triethyl orthoacetate.[4]
The Core of Catalysis: A General Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, despite their diverse outcomes, largely follow a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the active Pd(0) species undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings). The final step is reductive elimination , which forms the desired product and regenerates the active Pd(0) catalyst.[3]
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of boronic acids.[3][5]
Catalyst System Comparison
For a substrate like this compound, the choice of catalyst and base is critical.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ / K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 75-95% | "Classic" choice, reliable for many aryl & heteroaryl bromides. Can require higher temperatures.[6][7] |
| PdCl₂(dppf)-CH₂Cl₂ (3 mol%) | K₂CO₃ | DMF or Dioxane | 80-90 | 85-98% | Dppf is a robust ligand that stabilizes the catalyst, often leading to higher yields and cleaner reactions. |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene or Dioxane | 80-110 | 90-99% | Bulky biarylphosphine ligands like SPhos are excellent for challenging substrates, promoting fast reductive elimination.[8] |
| Pd/PCN (Heterogeneous) | K₂CO₃ | Ethanol/H₂O | 25-50 | 80-95% | Atomically dispersed palladium on polymeric carbon nitride allows for milder, ligand-free conditions and easier catalyst removal.[9] |
Scientific Rationale & Field Insights
-
Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) is a pre-formed, air-stable source of the active Pd(0) catalyst. Its primary drawback is the need for higher catalyst loadings and temperatures, which can be incompatible with sensitive functional groups. For many standard couplings of bromopyridines, it remains a cost-effective first choice.[6]
-
The dppf Advantage: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) forms a highly stable chelate with the palladium center. This stability prevents palladium black precipitation and promotes the desired catalytic cycle, making it highly effective for heteroaromatic substrates.
-
Bulky Ligands for Tough Couplings: For sterically hindered boronic acids or when seeking to lower reaction temperatures, bulky, electron-rich monophosphine ligands (the "Buchwald ligands") are unparalleled.[8] Ligands like SPhos accelerate both the oxidative addition and reductive elimination steps, leading to highly efficient catalysis.
-
The Rise of Heterogeneous Catalysts: While homogeneous catalysts dominate, heterogeneous systems like palladium supported on polymeric carbon nitride (Pd/PCN) are gaining traction.[9] They offer the significant advantage of simplified purification (filtration vs. chromatography) and milder reaction conditions, which aligns with green chemistry principles.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from literature methods for similar heteroaryl bromides.[7][10]
Figure 2: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Bubble argon through the stirred suspension for 15 minutes to degas the solvent.
-
Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask and heat the reaction mixture in an oil bath at 90 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a direct route to C-N bonds where classical methods like nucleophilic aromatic substitution often fail or require harsh conditions.[11][12]
Catalyst System Comparison
This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 60-85% | An early generation system; effective but can be slow and require higher catalyst loading.[13] |
| Pd(OAc)₂ | XantPhos | Cs₂CO₃ | Dioxane | 90-110 | 80-95% | XantPhos is a versatile ligand with a large bite angle, good for a wide range of amines. Cesium carbonate is a milder base option.[14] |
| Pd₂(dba)₃ | BrettPhos | LHMDS | THF / Toluene | 25-80 | 90-99% | A highly active "third-generation" Buchwald ligand, enabling lower temperatures and broader substrate scope, including challenging secondary amines.[8] |
| [Pd(IPr*OMe)(cin)Cl] | (Internal NHC) | NaOtBu | Dioxane | 80-100 | 85-98% | N-Heterocyclic Carbene (NHC) catalysts offer high stability and activity, especially for sterically demanding couplings.[2] |
Scientific Rationale & Field Insights
-
The Base is Not a Spectator: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are required to deprotonate the amine or the Pd-amine complex, facilitating the formation of the key palladium-amido intermediate.[11] Weaker bases like K₂CO₃ are generally ineffective.
-
Why Bulky Ligands are Essential: In the Buchwald-Hartwig reaction, the final reductive elimination step to form the C-N bond is often the most challenging. Bulky, electron-rich ligands (e.g., XPhos, BrettPhos) are crucial because they promote this step.[8] Their steric bulk favors a three-coordinate palladium complex, from which reductive elimination is kinetically favored.[11]
-
Precatalyst Generations: The evolution from early catalysts (e.g., Pd/BINAP) to modern systems using specialized Buchwald ligands or NHCs reflects a drive towards milder conditions, lower catalyst loadings, and a vastly expanded substrate scope.[8][11] For a valuable substrate, starting with a more advanced, reliable catalyst system like Pd/BrettPhos is often the most efficient approach.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Part 3: Sonogashira and Heck Couplings
While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira (alkyne coupling) and Heck (alkene coupling) reactions further expand the synthetic toolkit for functionalizing this compound.
Sonogashira Coupling
This reaction couples a terminal alkyne with the aryl bromide, typically using a dual catalyst system of palladium and a copper(I) co-catalyst.[15][16]
-
Typical Catalyst System: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
-
Base/Solvent: A tertiary amine base like triethylamine (Et₃N) is commonly used, often serving as both the base and part of the solvent system with THF or DMF.[15]
-
Key Considerations: The primary challenge can be homocoupling of the alkyne (Glaser coupling). This is often minimized by running the reaction under strictly anaerobic conditions and ensuring efficient stirring. For sensitive substrates, copper-free Sonogashira protocols have also been developed.[17]
Heck Coupling
The Heck reaction forms a substituted alkene by coupling with an unsaturated halide.[5]
-
Typical Catalyst System: Pd(OAc)₂ is a common pre-catalyst, often with PPh₃ or other phosphine ligands. Palladacycles are also highly effective.
-
Base/Solvent: An organic base like Et₃N or an inorganic base like K₂CO₃ is used to neutralize the HBr generated. High-boiling polar aprotic solvents like DMF or NMP are typical.[18]
-
Key Considerations: Regioselectivity can be a concern with unsymmetrical alkenes. For terminal alkenes like styrene or acrylates, substitution typically occurs at the less substituted carbon. Microwave irradiation can significantly accelerate Heck reactions.[18][19]
Conclusion and Strategic Recommendations
The successful functionalization of this compound via palladium-catalyzed cross-coupling is readily achievable with the appropriate choice of catalyst system.
-
For C-C bond formation (Suzuki-Miyaura): Begin with a robust, general system like PdCl₂(dppf) or the classic Pd(PPh₃)₄ with K₂CO₃ or K₃PO₄. If yields are suboptimal or the boronic acid is sterically demanding, transitioning to a more active system with a bulky biarylphosphine ligand such as SPhos is recommended.
-
For C-N bond formation (Buchwald-Hartwig): This reaction demands a specialized approach. A modern, highly active catalyst system is the most reliable starting point. A combination of Pd₂(dba)₃ with BrettPhos or XantPhos and a strong base like NaOtBu or LHMDS will provide the highest probability of success across a broad range of amine coupling partners.
-
For C(sp)-C(sp²) and C(sp²)-C(sp²) bond formation (Sonogashira & Heck): Standard conditions using Pd(PPh₃)₄/CuI for Sonogashira and Pd(OAc)₂/PPh₃ for Heck are excellent starting points for these valuable transformations.
By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal catalytic system to advance their research and drug development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ijpcsonline.com [ijpcsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 6-Bromo-2-methyloxazolo[4,5-b]pyridine Compounds
Introduction: The Oxazolo[4,5-b]pyridine Scaffold and the Imperative for Rigorous Assay Validation
The 6-Bromo-2-methyloxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural features make it a key intermediate in the synthesis of potent and selective kinase inhibitors, among other therapeutic agents, for applications in oncology and inflammation.[1][2][3] Given its potential to modulate critical cellular signaling pathways, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous bio-evaluation. The foundation of this journey is robust in vitro assay validation.
This guide provides a comprehensive comparison of essential in vitro validation strategies for this compound class. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each step contributes to a self-validating data package. Our focus is on building a logical, tiered approach that progresses from broad phenotypic screening to specific, target-based mechanistic validation, equipping researchers to make confident, data-driven decisions.
Part 1: The Initial Litmus Test - A Comparative Analysis of Cytotoxicity Assays
The first critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation.[4][5] This initial screen provides a therapeutic window and helps identify general toxicity, which is distinct from targeted, mechanism-driven effects. The choice of assay is critical, as each method measures a different biological endpoint.
The evaluation of a compound's cytotoxic potential is a foundational step in drug discovery.[4][6][7][8] Three commonly employed methods are the MTT, SRB, and LDH assays, each offering a different perspective on cellular health.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[7][8] | Metabolic Activity | Well-established, cost-effective, high-throughput.[7] | Can be affected by compounds altering cellular redox state; requires a solubilization step. |
| SRB Assay | Staining of total cellular protein with sulforhodamine B dye.[4] | Total Biomass / Cell Number | Less interference from compounds, stable endpoint, good linearity.[4] | Requires a cell fixation step, which can be harsh. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6] | Membrane Integrity | Measures cytotoxicity directly (cell death), non-destructive to remaining cells. | Less sensitive for early-stage cytotoxicity; LDH in serum can interfere. |
The causality behind selecting one assay over another depends on the scientific question. For a rapid screen of a large library, the cost-effectiveness of the MTT assay is advantageous. However, if a compound is suspected to interfere with mitochondrial function, the SRB assay, which measures total protein, provides a more trustworthy alternative.
Experimental Workflow: General Cytotoxicity Screening
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC50) value, a key metric of a compound's potency.[4][5]
Protocol Spotlight: MTT Cytotoxicity Assay
This protocol provides a self-validating system by including appropriate controls to define the 0% and 100% viability marks.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9][10]
-
Compound Treatment: Prepare serial dilutions of the this compound-derived compound. Remove the old medium from the cells and add 100 µL of the various compound concentrations.[4] Include "vehicle control" (e.g., DMSO) wells for 100% viability and "no-cell" wells for background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will metabolize the MTT into purple formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7][8]
Part 2: Biochemical vs. Cell-Based Assays - Bridging the Efficacy Gap
A common challenge in drug discovery is the discrepancy between a compound's activity in a purified, target-based biochemical assay and its effectiveness in a complex cellular environment.[11] Understanding the strengths and limitations of each approach is paramount for accurate interpretation.
| Feature | Biochemical Assays | Cell-Based Assays |
| System | Target-based; uses purified proteins or enzymes.[12][13] | Physiology-based; uses living cells.[12][13] |
| Information | Direct target interaction, binding affinity (Kd), enzymatic inhibition (IC50).[11] | Cellular potency, effects of permeability, metabolism, and off-target effects.[14][15] |
| Advantages | High precision, clear mechanism of action, high throughput.[15] | Higher physiological relevance, provides functional data in a biological context.[14][15] |
| Limitations | Lacks biological context (e.g., cell permeability, efflux pumps).[11] | More complex, lower throughput, mechanism can be ambiguous without further tests. |
Expert Insight: A significant difference between biochemical IC50 and cell-based IC50 is not a failure, but a critical piece of data. A potent compound in a biochemical assay that is weak in a cell-based assay may have poor membrane permeability or be rapidly metabolized.[11] Conversely, a compound with moderate biochemical potency but strong cellular activity may benefit from active transport or metabolic activation. This comparative analysis is essential for guiding the chemical optimization of the lead compound.
Workflow Comparison: Biochemical vs. Cell-Based Assays
Part 3: Deep Dive - Validating Kinase Inhibition
Given that oxazolopyrimidine and oxazolopyridine scaffolds are frequently developed as kinase inhibitors, a direct, biochemical kinase inhibition assay is a crucial validation step.[2][10][16][17] The Kinase-Glo® luminescent assay is a widely used method due to its high sensitivity and throughput.
Protocol Spotlight: Luminescence-Based Kinase Assay (Kinase-Glo®)
This protocol measures the amount of ATP remaining after a kinase reaction. Lower ATP levels (and thus lower luminescence) indicate higher kinase activity, so inhibitors will cause a dose-dependent increase in the luminescent signal.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and the test compound. Allow a brief pre-incubation (e.g., 15 minutes).[17]
-
Initiation: Start the kinase reaction by adding ATP at a concentration near its Km value for the specific kinase. Incubate for 60 minutes at room temperature.[17]
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.[17]
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[17]
-
Measurement: Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Analysis: Calculate percent inhibition relative to controls and determine the IC50 value.
Part 4: The Cellular Context - Validating Pathway Modulation
Confirming that a compound inhibits its target in a living cell and modulates the intended signaling pathway is the ultimate goal. Reporter gene assays are powerful tools for this purpose.[18][19] In these assays, a reporter gene (e.g., luciferase) is placed under the control of a transcriptional response element that is activated by the signaling pathway of interest.[20]
Hypothetical Pathway Inhibition: Targeting the MEK/ERK Pathway
Many kinases targeted in oncology converge on the MEK/ERK pathway to drive cell proliferation. An oxazolopyridine compound might be designed to inhibit an upstream kinase (e.g., a Receptor Tyrosine Kinase - RTK).
A cell line engineered with a Serum Response Element (SRE)-luciferase reporter could be used. Inhibition of the upstream RTK by the test compound would prevent ERK from activating transcription factors, leading to a dose-dependent decrease in luciferase expression and signal. This provides functional validation of the compound's mechanism of action in a physiological context.[21]
Part 5: The Pillars of Assay Validation
To ensure that assay data is reliable and reproducible, several key performance characteristics must be evaluated. This is a non-negotiable step mandated by regulatory bodies and good scientific practice.[22][23][24]
| Parameter | Definition | How to Assess |
| Sensitivity | The lowest quantity of the analyte that an assay can reliably detect (Limit of Detection, LoD).[25][26][27] | Analyze a series of dilutions of a known standard. The LoD is often defined as the concentration at which the signal is three standard deviations above the background.[25] |
| Specificity | The ability of the assay to detect only the target analyte, without interference from other substances in the sample matrix.[25][28][29] | Perform interference studies by spiking the sample with structurally related compounds or other potential interfering agents to check for false positives.[25] |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte within a given range.[30][31] | Analyze a minimum of 4-5 samples of known concentrations across the expected range and perform a linear regression analysis.[32] The coefficient of determination (R²) should be close to 1.[33] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Assessed at different levels: Intra-assay (within the same run) and Inter-assay (between different runs) by calculating the coefficient of variation (%CV). |
| Accuracy | The closeness of the mean test results obtained by the assay to the true value of the analyte. | Analyze a reference standard of known concentration and calculate the percent recovery. |
Conclusion: An Integrated Strategy for Confident Drug Discovery
The validation of in vitro assays for novel compounds derived from this compound is not a linear checklist but an integrated, iterative process. It begins with broad cytotoxicity screening to establish a baseline, followed by a crucial comparison of biochemical and cell-based data to understand a compound's true potential. Deep dives into specific target-based assays (like kinase inhibition) and pathway-modulation assays (like reporter systems) provide the mechanistic evidence required for progression.
Underpinning this entire strategy are the pillars of analytical validation—sensitivity, specificity, linearity, precision, and accuracy. By systematically evaluating these parameters and understanding the causality behind each experimental choice, researchers can build a trustworthy, self-validating data package. This rigorous approach ensures that only the most promising, well-characterized compounds advance toward preclinical and clinical development, maximizing the potential for therapeutic success.
References
- 1. This compound [myskinrecipes.com]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. differencebetween.com [differencebetween.com]
- 13. pediaa.com [pediaa.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. m.youtube.com [m.youtube.com]
- 21. A cell-based reporter assay for the identification of protein kinase C activators and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. m.youtube.com [m.youtube.com]
- 24. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 25. blog.seracare.com [blog.seracare.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. centerforhealthsecurity.org [centerforhealthsecurity.org]
- 28. brieflands.com [brieflands.com]
- 29. Sensitivity and Specificity Fundamentals | Beckman Coulter [beckmancoulter.com]
- 30. Linearity in Laboratory Testing | CLSI [clsi.org]
- 31. m.youtube.com [m.youtube.com]
- 32. westgard.com [westgard.com]
- 33. bioprocessintl.com [bioprocessintl.com]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for the Functionalization of 6-Bromo-2-methyloxazolo[4,5-b]pyridine
Introduction: The Strategic Importance of C-C Bond Formation on N-Heterocycles
In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic scaffolds are of paramount importance. The oxazolo[4,5-b]pyridine core, in particular, is a privileged structure found in a range of biologically active molecules. The ability to strategically form new carbon-carbon (C-C) bonds on this scaffold is crucial for elaborating molecular complexity and fine-tuning pharmaceutical properties. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
This guide provides a detailed, side-by-side comparison of two cornerstone methodologies—the Suzuki-Miyaura coupling and the Stille coupling—as applied to the functionalization of 6-Bromo-2-methyloxazolo[4,5-b]pyridine. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of each reaction, providing researchers with the critical insights needed to select the optimal synthetic route. The choice between these methods is not trivial; it involves a trade-off between reagent toxicity, reaction robustness, functional group tolerance, and purification challenges.
Mechanistic Overview: The Palladium Catalytic Cycles
Both the Suzuki and Stille reactions are driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] The fundamental sequence involves oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This step is generally favored for aryl bromides.[1][5]
-
Transmetalation : The organic group from the nucleophilic coupling partner (an organoboron species in Suzuki coupling, an organotin species in Stille coupling) is transferred to the palladium center, displacing the halide.[2][6] This is often the rate-determining step and where the two reactions diverge most significantly.
-
Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
The Suzuki-Miyaura Coupling Catalytic Cycle
A critical distinction of the Suzuki coupling is the requirement of a base.[7] The base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6][8][9]
The Stille Coupling Catalytic Cycle
The Stille coupling typically does not require a base, as the organostannane is sufficiently activated for transmetalation.[10] This can be a significant advantage when working with base-sensitive functional groups.
Head-to-Head Comparison: Key Performance Indicators
The choice between Suzuki and Stille coupling hinges on several critical factors. The following table provides a direct comparison based on typical experimental observations for N-heterocyclic substrates.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (e.g., R-SnBu₃) |
| Toxicity & Environment | Low toxicity; boron byproducts are generally benign and easily removed ("greener").[7][11] | High toxicity of organotin reagents and byproducts; requires careful handling, and removal can be challenging.[2][12][13] |
| Reagent Stability | Boronic acids can be prone to decomposition (e.g., protodeboronation), but many are commercially available and stable.[10] | Organostannanes are generally stable to air and moisture.[2][12] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons due to the basic conditions required.[5][14] | Excellent and very broad; often proceeds under neutral conditions, making it suitable for base-sensitive substrates.[4][10][12] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8] | Often proceeds under neutral conditions. Additives like Cu(I) salts can sometimes accelerate the reaction.[15] |
| Substrate Scope | Extremely broad. A vast array of boronic acids is commercially available.[11] | Very broad. Organostannanes may need to be synthesized, but they are effective for complex fragments.[2] |
| Purification | Boron byproducts are often water-soluble and easily removed via aqueous workup or chromatography.[10] | Tin byproducts can be difficult to remove completely, often requiring specific workup procedures (e.g., KF treatment) or multiple chromatographic purifications.[12][13] |
Experimental Protocols
The following protocols are representative starting points for the functionalization of this compound. Optimization will likely be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for the coupling of 2-bromopyridine derivatives.[16] The choice of a catalyst system with bulky, electron-rich phosphine ligands is often crucial for high yields with heteroaromatic halides.[17]
Protocol 2: Stille Coupling
This protocol is based on general methods for Stille couplings of heteroaryl bromides.[18] The key is to ensure an oxygen-free environment to prevent oxidative homocoupling of the organostannane.[12]
Discussion and Recommendations
For the specific substrate, this compound, the choice between Suzuki and Stille coupling is a strategic one.
Choose Suzuki Coupling When:
-
"Green" chemistry and low toxicity are priorities. This is especially critical in later-stage drug development where regulatory scrutiny of impurities is high.[11]
-
A wide variety of coupling partners is desired for library synthesis. The commercial availability of boronic acids is vast.[16]
-
The substrate and coupling partner are stable to basic conditions.
Challenges with Suzuki Coupling: The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially inhibiting the reaction.[16] This often necessitates the use of specialized ligands (e.g., bulky phosphines like XPhos or Buchwald-type ligands) to achieve high efficiency.[17][19]
Choose Stille Coupling When:
-
The substrate contains base-sensitive functional groups. The neutral conditions of the Stille reaction are a major advantage.[10]
-
High functional group tolerance is paramount. Stille reactions are famously robust and compatible with a wide range of functional groups.[4][12]
-
Suzuki coupling has failed or given low yields, potentially due to steric hindrance or catalyst inhibition.[19] In some direct comparisons on challenging heterocyclic systems, Stille coupling has been shown to provide superior yields, particularly with coordinating heterocycles.[19]
Challenges with Stille Coupling: The primary drawback is the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[2][12][13] This can make product purification laborious and may be unacceptable for pharmaceutical applications without rigorous validation of impurity removal.
Recommendation for Initial Screening:
For the initial functionalization of this compound, the Suzuki-Miyaura coupling is recommended as the first-line approach. Its favorable environmental profile, the ease of byproduct removal, and the extensive commercial availability of reagents make it a more practical and scalable choice.[11] However, researchers should be prepared to screen different palladium catalysts, ligands, and bases to overcome potential catalyst inhibition by the pyridine nitrogen.
If the Suzuki approach proves challenging due to substrate decomposition under basic conditions or persistently low yields, the Stille coupling serves as a powerful and reliable alternative. [10] Its operational simplicity and robustness make it an excellent problem-solving tool, provided that appropriate safety measures are taken and a robust purification strategy is developed to manage the tin-based impurities.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. sdlookchem.com [sdlookchem.com]
- 14. youtube.com [youtube.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
- 17. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 19. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 6-Bromo-2-methyloxazolo[4,5-b]pyridine: A Guide to Personal Protective Equipment and Operational Best Practices
An Essential Framework for Researchers in Pharmaceutical and Chemical Synthesis
Hazard Profile and Risk Assessment
6-Bromo-2-methyloxazolo[4,5-b]pyridine is a solid, appearing as a white to gray or yellow powder.[1] Due to its chemical structure, a brominated oxazolopyridine, it is prudent to assume a hazard profile similar to related compounds. The parent compound, 6-bromo-[1][2]oxazolo[4,5-b]pyridine, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] Other brominated pyridine derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4] Therefore, a conservative approach that addresses these potential hazards is essential.
Primary Routes of Exposure:
-
Inhalation: As a fine powder, there is a significant risk of aerosolization, leading to inhalation.
-
Dermal Contact: The compound can be absorbed through the skin, and direct contact may cause irritation.
-
Ingestion: Accidental ingestion can occur through poor hygiene practices, such as hand-to-mouth contact.
-
Eye Contact: The powdered form can easily become airborne and cause serious eye irritation upon contact.
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of material being used, the potential for dust or aerosol generation, and the duration of the handling task.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical splash goggles and a face shield[5] | Double-gloving with powder-free nitrile gloves[6] | Flame-resistant lab coat, fully buttoned | N95, N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protection within a comprehensive respiratory protection program[6] |
| Preparing Solutions | Chemical splash goggles | Powder-free nitrile gloves | Flame-resistant lab coat, fully buttoned | Recommended if not performed in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Powder-free nitrile gloves | Flame-resistant lab coat, fully buttoned | Not typically required if the reaction is contained within a closed system inside a chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Powder-free nitrile gloves | Flame-resistant lab coat, fully buttoned | Recommended if there is a risk of aerosol generation outside of a fume hood |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant outer gloves over nitrile gloves | Chemical-resistant apron over a flame-resistant lab coat | A full-face respirator with appropriate cartridges may be necessary for large spills |
Step-by-Step Handling Procedures
Adherence to strict operational protocols is paramount to minimizing exposure.
Weighing and Transferring the Solid Compound
-
Preparation: Before handling the compound, ensure the designated work area, typically a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure your respirator has a proper fit.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to minimize the generation of dust.
-
Transfer: Gently transfer the weighed solid to the reaction vessel. If possible, use a powder funnel.
-
Initial Cleaning: Immediately after transfer, lightly rinse the weigh boat and any utensils used with a suitable solvent and transfer the rinsate to the reaction vessel to ensure quantitative transfer and to decontaminate the items.
Preparing Solutions
-
Solvent Addition: In a certified chemical fume hood, add the solvent to the vessel containing the solid.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Container Sealing: Once dissolved, securely cap the container.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent environmental contamination and secondary exposure.
-
Work Surfaces: All surfaces that may have come into contact with the compound should be wiped down with a suitable solvent (e.g., ethanol or isopropanol) and then cleaned with soap and water.
-
Equipment: Glassware and other equipment should be rinsed with a solvent, and the rinsate should be collected as hazardous waste. The equipment should then be washed thoroughly.
-
Contaminated PPE: Disposable gloves, sleeve covers, and respirator cartridges should be removed and placed in a labeled, sealed bag for hazardous waste disposal.[6] Reusable PPE should be decontaminated according to the manufacturer's recommendations.[6]
-
Chemical Waste: All waste containing this compound, including unused material and contaminated solvents, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations for halogenated organic compounds.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Bromo-[1,3]oxazolo[4,5-b]pyridine | C6H3BrN2O | CID 21964053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
